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(4-Methylbicyclo[2.2.2]octan-1-yl)methanol Documentation Hub

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  • Product: (4-Methylbicyclo[2.2.2]octan-1-yl)methanol
  • CAS: 28305-83-1

Core Science & Biosynthesis

Foundational

4-Methylbicyclo[2.2.2]octane-1-methanol: A 3D-Rich Bioisostere for Advanced Drug Design

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Author: BenchChem Technical Support Team. Date: March 2026

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An In-Depth Technical Guide on Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, two-dimensional aromatic rings has led to a bottleneck in clinical success, primarily due to poor aqueous solubility, high off-target promiscuity, and metabolic liabilities. The strategic paradigm of "Escaping from Flatland" emphasizes the incorporation of three-dimensional, fully saturated scaffolds to improve the physicochemical properties of drug candidates.

4-Methylbicyclo[2.2.2]octane-1-methanol (CAS: 28305-83-1) is a highly specialized aliphatic building block designed for this exact purpose. Featuring a rigid, cage-like bicyclo[2.2.2]octane (BCO) core, this molecule serves as a premier 3D bioisostere for para-substituted phenyl rings and tert-butyl groups. By utilizing this compound as a synthetic intermediate, drug development professionals can seamlessly integrate the BCO scaffold into active pharmaceutical ingredients (APIs), fundamentally altering their pharmacokinetic profiles while maintaining desired spatial geometries.

Physicochemical Properties & Structural Analysis

The structural geometry of the BCO core is what makes 4-methylbicyclo[2.2.2]octane-1-methanol so valuable. The distance between the bridgehead carbons (C1 and C4) is approximately 2.60 Å. This closely mimics the 2.79–2.82 Å vector distance between para-substituents on a standard phenyl ring, allowing it to fit into the same hydrophobic binding pockets without disrupting the overall receptor binding pose [1].

Below is a summary of the compound's quantitative physicochemical data:

PropertyValue
Chemical Name (4-methylbicyclo[2.2.2]octan-1-yl)methanol
CAS Number 28305-83-1
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Monoisotopic Mass 154.13577 Da[2]
Fraction of sp3 Carbons (Fsp3) 1.00 (10/10 carbons)[1]
Bridgehead Distance (C1-C4) ~2.60 Å[1]
SMILES CC12CCC(CC1)(CC2)CO[2]

Mechanistic Insights: The Bioisosteric Advantage

The transition from a 2D aromatic system to a 3D bicyclic system is not merely a structural novelty; it is driven by strict physicochemical causality.

  • Aqueous Solubility Enhancement : Aromatic rings readily engage in

    
     stacking, forming highly stable, rigid crystal lattices that resist dissolution in aqueous media. The BCO core entirely lacks 
    
    
    
    -electrons, disrupting this planarity. This lowers the crystal lattice energy and dramatically improves thermodynamic solubility [1].
  • Metabolic Stability : Phenyl rings are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, often yielding reactive and toxic epoxide or phenol intermediates. The fully saturated, sterically shielded

    
     C-H bonds of the BCO core are significantly more resistant to such oxidative degradation, thereby increasing the biological half-life of the drug [3].
    
  • Reduced Off-Target Toxicity : High lipophilicity and molecular planarity are the two primary drivers of off-target hERG potassium channel inhibition (a leading cause of drug-induced cardiotoxicity). The 3D bulk of the BCO core sterically clashes with the planar binding site of the hERG channel, mitigating this risk [1].

BioisostereLogic Phenyl 2D para-Phenyl Ring Fsp3 = 0.0 Planar & Lipophilic BCO 3D Bicyclo[2.2.2]octane Core Fsp3 = 1.0 Saturated & Rigid Phenyl->BCO Bioisosteric Replacement Solubility Enhanced Solubility (Disrupted Pi-Stacking) BCO->Solubility Metabolism Metabolic Stability (CYP450 Resistance) BCO->Metabolism Toxicity Reduced Toxicity (Lower hERG Binding) BCO->Toxicity

Caption: Logical relationship of 3D bioisosteric replacement improving pharmacokinetic profiles.

Synthetic Methodologies & Protocols

Due to the unique cage structure of the BCO system, the bridgehead carbons are strictly prohibited from forming double bonds (Bredt's Rule) and completely block backside attack, rendering


 reactions impossible. Therefore, functionalization must occur via robust radical pathways, carbocation intermediates, or the direct reduction of exocyclic carbonyls [4].

The most efficient route to synthesize 4-methylbicyclo[2.2.2]octane-1-methanol is the exhaustive reduction of the commercially available precursor, 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS: 702-67-0) [5].

Step-by-Step Protocol: Bridgehead Carboxylic Acid Reduction
  • Rationale : The extreme steric hindrance of the bicyclic cage requires a highly reactive hydride source. Mild reducing agents (like

    
    ) will fail to reduce the carboxylic acid. Lithium Aluminum Hydride (
    
    
    
    ) is mandated for this transformation.
  • Preparation & Inert Atmosphere : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-pure Argon.

  • Substrate Solvation : Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition : Slowly add

    
     (2.0 equiv, 20 mmol) in small portions over 15 minutes. Causality: The carboxylic acid proton will immediately react with the hydride to release 
    
    
    
    gas. Slow addition prevents a violent exotherm and dangerous pressure buildup.
  • Reflux : Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 4 hours. The elevated temperature is required to force the reduction of the sterically hindered bridgehead carboxylate intermediate.

  • Fieser Workup (Critical Step) : Cool the reaction to 0 °C. Quench the excess

    
     using the strict Fieser method:
    
    • Add

      
       mL of distilled 
      
      
      
      dropwise (where
      
      
      = grams of
      
      
      used).
    • Add

      
       mL of 15% aqueous 
      
      
      
      .
    • Add

      
       mL of distilled 
      
      
      
      .
    • Causality: Standard aqueous quenching generates a thick, gelatinous aluminum hydroxide emulsion that traps lipophilic products. The Fieser workup forces the aluminum salts to precipitate as a granular, crystalline white solid, ensuring maximum product recovery.

  • Isolation : Vigorously stir the mixture for 15 minutes until the salts turn stark white. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate. Concentrate the filtrate in vacuo to yield the crude 4-methylbicyclo[2.2.2]octane-1-methanol.

SyntheticWorkflow SM 4-Methylbicyclo[2.2.2]octane- 1-carboxylic acid Reduction Reduction LiAlH4, THF, 0°C to Reflux SM->Reduction Hydride Transfer Quench Fieser Workup H2O / NaOH / H2O Reduction->Quench Quench Excess LiAlH4 Purification Filtration & Concentration (Celite Pad) Quench->Purification Remove Al Salts Validation Self-Validation 1H-NMR, 13C-NMR, LC-MS Purification->Validation Structural Confirmation

Caption: Step-by-step synthetic workflow and self-validation of the target compound.

Self-Validating Analytical Protocols

To ensure scientific integrity, the synthesized batch must be subjected to a self-validating analytical matrix. The rigid symmetry of the BCO core makes NMR interpretation highly diagnostic.

  • 
    H-NMR (400 MHz, 
    
    
    
    )
    : The success of the reduction is immediately confirmed by the disappearance of the broad carboxylic acid proton (
    
    
    11.0 ppm) and the emergence of a sharp singlet integrating to 2 protons at
    
    
    3.4–3.6 ppm
    . This corresponds to the newly formed exocyclic methylene group (
    
    
    ). The bridgehead methyl group will appear as an isolated singlet at
    
    
    0.8 ppm
    , while the highly symmetrical cage protons will appear as complex multiplets between 1.2 and 1.8 ppm.
  • 
    C-NMR (100 MHz, 
    
    
    
    )
    : The starting material's carbonyl carbon (
    
    
    180 ppm) must be completely absent. A new aliphatic oxygen-bearing carbon signal will appear at
    
    
    68–72 ppm
    , confirming the primary alcohol.
  • LC-MS (ESI+) : Because the molecule lacks basic amine sites, standard protonation is inefficient. However, the compound readily forms sodium adducts. Look for the

    
     peak at 
    
    
    
    177.1
    or the water-loss fragment
    
    
    at
    
    
    137.1
    [2].

References

  • PubChemLite : "(4-methylbicyclo[2.2.2]octan-1-yl)methanol Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Mykhailiuk, P. K., et al. : "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 6135 (2023). URL:[Link]

  • Kulbitski, K., et al. : "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 121, 8, 4531–4560 (2021). URL:[Link]

Sources

Exploratory

The Bicyclo[2.2.2]octane Core: A Three-Dimensional Strategy for Escaping Flatland in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Three-Dimensionality in Modern Drug Design In the landscape of contemporary medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is paramount. For decades, the para-substituted phenyl ring has been a ubiquitous scaffold in drug design, valued for its synthetic accessibility and predictable geometry. However, the overreliance on flat, aromatic structures—a phenomenon often termed "flatland"—is associated with a host of liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to metabolic degradation, all of which can contribute to clinical failure.[1][2]

The 1,4-disubstituted bicyclo[2.2.2]octane (BCO) moiety has emerged as a compelling three-dimensional (3D) bioisostere for the para-phenyl group, offering a rigid, saturated, and non-polar alternative that can mitigate these challenges while maintaining or enhancing biological activity.[3][4] This in-depth technical guide provides a comprehensive overview of 1,4-disubstituted BCO building blocks, from their synthesis and unique structural features to their strategic application in drug development, supported by experimental data and protocols.

The Strategic Advantage of the Bicyclo[2.2.2]octane Scaffold

The BCO core is a highly rigid, cage-like hydrocarbon structure. Its key advantage lies in its ability to mimic the linear distance and exit vectors of a para-substituted phenyl ring while introducing a significant degree of sp³ character. The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which is very similar to the 2.82 Å distance between the 1 and 4 positions of a para-phenyl group.[2][4] This geometric similarity allows for its seamless substitution in many existing pharmacophores without disrupting key binding interactions.

The true value of the BCO scaffold is realized in its impact on a molecule's physicochemical properties. By replacing a planar, aromatic ring with a saturated, 3D structure, medicinal chemists can achieve several critical improvements:

  • Enhanced Solubility: The disruption of the planar, aromatic system reduces crystal lattice packing efficiency, often leading to a significant increase in aqueous solubility.[4]

  • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can lead to increased metabolic stability and a longer in vivo half-life.[3][4]

  • Reduced Lipophilicity: While BCO is a hydrocarbon, its 3D structure can lead to a more favorable lipophilicity profile compared to the often-greasy phenyl ring, which can improve overall drug-like properties.[3]

  • Novel Intellectual Property: The use of BCOs as phenyl ring bioisosteres can provide a clear path to novel chemical matter with distinct intellectual property protection.

Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octane Building Blocks

The synthesis of functionalized BCO cores is a critical aspect of their application in drug discovery. Several synthetic routes have been developed to access a variety of 1,4-disubstituted BCOs. A common and versatile strategy involves the Diels-Alder reaction of a 1,3-cyclohexadiene derivative with a suitable dienophile.[5]

Below are representative, detailed experimental protocols for the synthesis of key BCO intermediates.

Experimental Protocol 1: Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione

This protocol outlines a four-step synthesis of a versatile dione intermediate, which can be further functionalized at the bridgehead positions.[6]

Step 1: [4+2] Diels-Alder Cycloaddition

  • In a round-bottom flask under an inert atmosphere, combine 2-(trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile.

  • The reaction proceeds as a [4+2] cycloaddition, with in situ cleavage of the enol silyl ether.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate adduct.

Step 2: Ketal Protection

  • Dissolve the adduct from Step 1 in a suitable solvent (e.g., toluene).

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with azeotropic removal of water to drive the ketal protection to completion.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis

  • Subject the protected intermediate to hydrolysis to form the monoacetal.

Step 4: Ketal Deprotection

  • Treat the monoacetal with 10% HCl in tetrahydrofuran (THF) to deprotect the remaining ketal.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to afford racemic bicyclo[2.2.2]octane-2,5-dione.

  • The crude product can be purified by column chromatography on silica gel.

G start 2-(Trimethylsiloxy)-1,3-cyclohexadiene + 2-Chloroacrylonitrile step1 [4+2] Diels-Alder Cycloaddition (in situ enol silyl ether cleavage) start->step1 intermediate1 Intermediate Adduct step1->intermediate1 step2 Ketal Protection (Ethylene glycol, p-TsOH) intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 Monoacetal step3->intermediate3 step4 Ketal Deprotection (10% HCl/THF) intermediate3->step4 end_product Racemic bicyclo[2.2.2]octane-2,5-dione step4->end_product

Caption: Synthetic workflow for bicyclo[2.2.2]octane-2,5-dione.

Experimental Protocol 2: Synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones

This one-pot reaction provides access to aminobicyclo[2.2.2]octanones, which are valuable building blocks for further elaboration.[7][8]

  • Suspend benzylidene acetone and a dialkylammonium thiocyanate (e.g., dimethylammonium thiocyanate) in dimethylformamide (DMF).

  • Reflux the mixture at 220°C for 6 hours using a water separator.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a small amount of hot ethanol.

  • The product will crystallize upon cooling and can be collected by suction filtration.

  • Further recrystallization from ethanol can be performed for purification.

G start Benzylidene Acetone + Dialkylammonium Thiocyanate step1 One-pot reaction in DMF (Reflux at 220°C) start->step1 workup Solvent evaporation and crystallization from ethanol step1->workup end_product 4-Aminobicyclo[2.2.2]octan-2-one workup->end_product

Caption: One-pot synthesis of 4-aminobicyclo[2.2.2]octan-2-one.

Conformational Analysis and Structural Features: A Rigid Scaffold

The BCO core's rigidity is a defining characteristic that sets it apart from more flexible aliphatic rings. X-ray crystallographic studies of various BCO derivatives have confirmed that the bicyclo[2.2.2]octyl system closely conforms to D3 symmetry, with a slightly twisted boat-like conformation for each of the three six-membered rings.[1][9][10] This twisted conformation relieves some of the torsional strain that would be present in a fully eclipsed D3h geometry.[1][11]

The torsional angles at the C(2)–C(3), C(5)–C(6), and C(7)–C(8) bonds are typically around 5°, a deviation from the 0° that would be expected in a perfectly eclipsed conformation.[1] This slight twist is a key feature of the BCO core's structure. The rigidity of the BCO scaffold ensures that the substituents at the 1 and 4 positions are held in a fixed, linear orientation, which is crucial for its function as a para-phenyl bioisostere.

Caption: Conformational representation of the rigid BCO core.

Physicochemical Properties: A Comparative Analysis

The most compelling argument for the use of BCO building blocks in drug discovery comes from the direct comparison of the physicochemical properties of BCO-containing compounds with their para-phenyl analogues. The following table summarizes key data from the literature, illustrating the tangible benefits of this bioisosteric replacement.

PropertyPhenyl-Containing CompoundBCO-Containing CompoundFold Change/DifferenceReference
Aqueous Solubility Daclatasvir: 6.8 µg/mL at pH 7.4Phenyl-BCO analog: 45.0 µg/mL at pH 7.46.6-fold increase [4]
Imatinib: 351 µMBCO analog: 113 µM~3-fold decrease [10]
Phenylacetic acid derivativeBCO-acetic acid derivativeImproved PK properties [4]
Metabolic Stability (CLint) Imatinib: 28 mg/(min•μL)BCO analog: 16 mg/(min•μL)Improved stability [3]
Lipophilicity (cLogP) Imatinib: 4.5BCO analog: 3.6Lower lipophilicity [3]

Note: The impact on solubility can be context-dependent, as seen with the Imatinib analogs.

Applications in Drug Discovery: Case Studies

The utility of the BCO scaffold has been demonstrated in a variety of therapeutic areas, where its incorporation has led to compounds with improved drug-like properties.

  • Hepatitis C Virus (HCV) NS5A Inhibitors: In the development of analogs of the HCV drug daclatasvir, replacement of a biphenyl moiety with a phenyl-BCO core resulted in a compound with a 6-fold increase in aqueous solubility at physiological pH.[4] While there was a modest decrease in potency, this example highlights the potential for significant solubility enhancement.

  • Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors: A BCO-acetic acid derivative was developed as a potent and selective DGAT-1 inhibitor.[4] This compound exhibited superior pharmacokinetic properties, including lower clearance and a longer half-life, compared to its trans-cyclohexane-containing predecessor.[4]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome.[12] The lipophilic nature of the BCO core was found to enhance binding to the hydrophobic pocket of the enzyme.

  • Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been explored as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral life cycle.[12]

Conclusion: A Valuable Tool for the Modern Medicinal Chemist

The 1,4-disubstituted bicyclo[2.2.2]octane core represents a powerful and field-proven tool for medicinal chemists seeking to "escape from flatland." Its unique combination of a rigid, three-dimensional structure and its ability to act as a bioisostere for the para-phenyl ring provides a clear strategy for addressing common challenges in drug development, such as poor solubility and metabolic instability. As synthetic methodologies for accessing diverse BCO building blocks continue to evolve, their application in the design of next-generation therapeutics is poised to expand significantly, offering a pathway to compounds with enhanced efficacy and improved developability.

References

  • Molecular conformations. Part VIII. The bicyclo[3][3][3]octane system: X-ray analysis of 1-p-bromobenzenesulphonyloxymethylbicyclo[3][3][3]. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023, October 2). PMC. Retrieved February 27, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 1,4-diazabicyclo[2.2.2]octanediium bis(tribromide). (2025, October 28). PMC. Retrieved February 27, 2026, from [Link]

  • A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe]. (2013, August 7). SciELO South Africa. Retrieved February 27, 2026, from [Link]

  • Conformation of the bicyclo[3][3][3]octane system. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. (2012, July 9). De Gruyter. Retrieved February 27, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC. Retrieved February 27, 2026, from [Link]

  • Crystal structure of bis(1,4-diazabicyclo[2.2.2]octan-1-ium) thiosulfate dihydrate. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Structure and Intramolecular Motions in Bicyclo[2.2.2]octane as Studied by Gas Electron Diffraction. (2006, March 27). Oxford Academic. Retrieved February 27, 2026, from [Link]

  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). Retrieved February 27, 2026, from [Link]

  • Bicyclo[2.2.2]octyltriazole inhibitors of 11β-hydoxysteroid dehydrogenase type 1. Pharmacological agents for the treatment of metabolic syndrome. (2011, April 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group That Rotates Faster than Smaller Methyl and Methoxy Groups. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 1,4-Diazabicyclo[2.2.2]octane-based disalts showing non-centrosymmetric structures and phase transition behaviors. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2023, September 22). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Atlantis Press. (n.d.). Retrieved February 27, 2026, from [Link]

  • Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. (2013, June 25). PubMed. Retrieved February 27, 2026, from [Link]

  • Which conformation of Bicyclo[3][3][3]-octane is more stable? (n.d.). Allen. Retrieved February 27, 2026, from [Link]

  • The synthesis and transformations of fused bicyclo[2.2.2]octenes. (n.d.). Arkat USA. Retrieved February 27, 2026, from [Link]

  • METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE. (n.d.). Google Patents.
  • Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse. Retrieved February 27, 2026, from [Link]

  • Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • 4.5 Physicochemical properties. (2025, August 15). Fiveable. Retrieved February 27, 2026, from [Link]

  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. (2025, August 7). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. (2005, May 13). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis of 1, 4-diazabicyclo (2.2.2) octane. (n.d.). Google Patents.
  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2008, November 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Process for the preparation of 1,4-diazabicyclo(2.2.2)-octane from piperazine. (n.d.). Google Patents.
  • Synthesis of Unusual Amino Acid Derivatives Containing Bicyclo[2.2.2]octane Unit by the Diels‐Alder Approach Involving Pentacene. (2022, June 9). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.). Google Patents.
  • Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.). Google Patents.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2025, August 7). IntechOpen. Retrieved February 27, 2026, from [Link]

  • bicyclo[2.1.0]pentane. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery, a profound understanding of a mole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics, including molecular weight and lipophilicity (commonly expressed as the logarithm of the partition coefficient, logP), are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile. The bicyclo[2.2.2]octane scaffold, a rigid three-dimensional structure, has garnered significant interest as a bioisostere for aromatic rings, offering potential improvements in metabolic stability and solubility. This guide provides a detailed examination of the molecular weight and logP of a specific derivative, (4-Methylbicyclo[2.2.2]octan-1-yl)methanol, and outlines the robust methodologies for their determination.

Core Physicochemical Data

The foundational physicochemical properties of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol are summarized below. These values are critical for initial assessments in drug development workflows.

PropertyValueSource
Molecular Formula C₁₀H₁₈OPubChemLite[1]
Molecular Weight 154.25 g/mol Calculated from Molecular Formula
Predicted XlogP 2.6PubChemLite[1]

XlogP is a computationally predicted logP value based on an atom-additive method.

In-Depth Analysis of Lipophilicity (logP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. The logarithm of this value, logP, is the most widely used measure of lipophilicity.

Experimental Determination of logP

1. The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable technique for determining logP.[2] It directly measures the partitioning of a compound between octanol and water.

Causality Behind Experimental Choices:

  • Purity of the Compound: High purity is essential as impurities can have different partitioning behaviors, leading to inaccurate results.

  • Equilibration Time: Sufficient time for the compound to reach equilibrium between the two phases is critical. Incomplete equilibration is a common source of error.

  • Temperature Control: Partitioning is a thermodynamic process, and thus, maintaining a constant temperature is crucial for reproducibility.

  • pH of the Aqueous Phase: For ionizable compounds, the pH of the aqueous buffer is critical as it determines the ratio of the neutral to the ionized species, which have different partitioning properties. For (4-Methylbicyclo[2.2.2]octan-1-yl)methanol, which is a neutral molecule, this is less of a concern.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate buffer (typically at pH 7.4 to mimic physiological conditions) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.

  • Dissolution of the Compound: Accurately weigh a small amount of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the pre-saturated buffer to the octanol solution in a glass vial.

  • Equilibration: Shake the vial for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P.

Workflow for Shake-Flask logP Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer (pH 7.4) C Saturate Buffer with Octanol A->C B Prepare n-Octanol D Saturate Octanol with Buffer B->D F Add Saturated Buffer C->F E Dissolve Compound in Saturated Octanol D->E E->F G Shake to Equilibrate F->G H Centrifuge to Separate Phases G->H I Sample Aqueous Phase H->I J Sample Octanol Phase H->J K Quantify Concentration (HPLC) I->K J->K L Calculate P = [Octanol]/[Aqueous] K->L M Calculate logP = log10(P) L->M

Caption: Workflow of the shake-flask method for logP determination.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC methods offer a faster and more automated alternative to the shake-flask method, requiring smaller amounts of the compound.[2][3] These methods are based on the correlation between the retention time of a compound on a nonpolar stationary phase and its logP value.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is commonly used as it mimics the lipophilic environment of n-octanol.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used. The retention of the compound is inversely proportional to the concentration of the organic modifier.

  • Calibration Standards: A set of reference compounds with well-established logP values is required to create a calibration curve.

  • Isocratic Elution: Maintaining a constant mobile phase composition is crucial for a linear relationship between the logarithm of the retention factor (k) and logP.

Step-by-Step Methodology:

  • Prepare Mobile Phase: Prepare a series of mobile phases with varying concentrations of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% methanol in buffered water).

  • Determine Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

  • Analyze Calibration Standards: For each mobile phase composition, inject a series of calibration standards with known logP values and record their retention times (tᵣ).

  • Calculate Retention Factors (k): For each standard at each mobile phase composition, calculate the retention factor using the formula: k = (tᵣ - t₀) / t₀.

  • Extrapolate to 100% Aqueous Phase: For each standard, plot log(k) against the percentage of the organic modifier and extrapolate the linear regression to 0% organic modifier to obtain log(kₑ).

  • Create Calibration Curve: Plot the log(kₑ) values of the standards against their known logP values. This will yield a linear calibration curve.

  • Analyze the Target Compound: Inject (4-Methylbicyclo[2.2.2]octan-1-yl)methanol under the same conditions, determine its log(kₑ), and use the calibration curve to determine its logP.

Workflow for RP-HPLC logP Determination

cluster_cal Calibration cluster_target Target Compound Analysis A Select Calibration Standards with Known logP B Run Standards on RP-HPLC at Various Mobile Phase Compositions A->B C Determine Retention Times (tr) and Dead Time (t0) B->C D Calculate Retention Factors (k) C->D E Extrapolate to 100% Aqueous Phase to get log(ke) D->E F Plot log(ke) vs. Known logP to Create Calibration Curve E->F I Determine logP from Calibration Curve F->I Use Curve G Run (4-Methylbicyclo[2.2.2]octan-1-yl)methanol on RP-HPLC H Determine its log(ke) G->H H->I

Caption: Workflow of the RP-HPLC method for logP determination.

Computational Determination of logP

Computational methods for predicting logP are invaluable in early-stage drug discovery for screening large libraries of virtual compounds. These methods can be broadly categorized into atom/fragment-based, property-based, and quantum chemical methods.

1. Atom/Fragment-Based Methods (e.g., XLogP3)

These methods, such as the one used to generate the predicted value for (4-Methylbicyclo[2.2.2]octan-1-yl)methanol (XlogP = 2.6), calculate the logP of a molecule by summing the contributions of its individual atoms or fragments.[1] Correction factors are often applied to account for intramolecular interactions.

  • Trustworthiness: While fast and useful for large-scale screening, the accuracy of these methods depends on the quality and diversity of the experimental data used for their parameterization. They may be less accurate for novel scaffolds not well-represented in the training data.

2. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate a set of molecular descriptors (e.g., topological, electronic, and steric) with experimentally determined logP values. These models can then be used to predict the logP of new compounds.

  • Expertise & Experience: The selection of appropriate molecular descriptors and the statistical method used are crucial for building a robust and predictive QSPR model.

3. Quantum Chemical Methods

These are the most computationally intensive but potentially most accurate methods. They involve calculating the free energy of solvation of a molecule in both octanol and water. Density Functional Theory (DFT) with a continuum solvent model (like SMD) is a common approach.

  • Authoritative Grounding: The logP is calculated from the difference in the Gibbs free energy of solvation (ΔG_solv) in octanol and water. The accuracy of these methods is highly dependent on the level of theory and the basis set used in the calculations.

Synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol

The bicyclo[2.2.2]octane core is typically synthesized via a Diels-Alder reaction. For the target molecule, a plausible synthetic route would involve the reaction of a suitable diene with a dienophile, followed by functional group manipulations to introduce the methyl and methanol moieties at the bridgehead positions. The specifics of the synthesis are crucial for obtaining a pure sample for experimental property determination.

Conclusion

The molecular weight and logP of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol are key physicochemical parameters that govern its behavior in biological systems. While computational methods provide valuable initial estimates, experimental determination via the shake-flask or RP-HPLC methods is essential for accurate characterization. A thorough understanding of the principles and practical considerations of these methodologies, as outlined in this guide, is crucial for researchers in the field of drug discovery and development. The rigid bicyclo[2.2.2]octane scaffold holds promise for the design of novel therapeutics, and a solid foundation in its physicochemical properties is the first step towards realizing this potential.

References

  • PubChemLite. (4-methylbicyclo[2.2.2]octan-1-yl)methanol. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia. (2022, August 25). [Link]

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Exploratory

Strategic Approach: Retrosynthetic Analysis and Precursor Selection

An In-Depth Technical Guide to the Precursors and Synthesis of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid This guide provides a comprehensive overview of the synthetic precursors and a detailed methodology for the pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Precursors and Synthesis of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid

This guide provides a comprehensive overview of the synthetic precursors and a detailed methodology for the preparation of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid, a valuable building block for drug discovery and materials science. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core makes it an attractive scaffold for mimicking and replacing aromatic rings in bioactive molecules, often leading to improved metabolic stability and pharmacokinetic properties.[1][2][3] This document is intended for researchers, medicinal chemists, and process development scientists.

The design of a robust synthetic route begins with a logical deconstruction of the target molecule. For 4-methylbicyclo[2.2.2]octane-1-carboxylic acid, the core BCO framework immediately suggests a Diels-Alder cycloaddition as the key bond-forming strategy.[4][5][6] This powerful [4+2] cycloaddition reaction provides a direct and efficient entry into the bicyclic system.[7]

Our retrosynthetic analysis identifies the target carboxylic acid (1) originating from a bridgehead nitrile (2). The saturated BCO skeleton of 2 can be obtained via the reduction of an unsaturated precursor (3). This alkene, in turn, is the direct product of a Diels-Alder reaction between a suitable conjugated diene and a dienophile. To install the required methyl and nitrile groups at the bridgehead positions (C1 and C4), we select 1-methyl-1,3-cyclohexadiene (4) as the diene and acrylonitrile (5) as the dienophile.

G cluster_target Target Molecule cluster_precursors Key Precursors Target 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1) Intermediate2 4-methylbicyclo[2.2.2]octane-1-carbonitrile (2) Target->Intermediate2 Hydrolysis Diene 1-Methyl-1,3-cyclohexadiene (4) Dienophile Acrylonitrile (5) Intermediate3 4-methylbicyclo[2.2.2]oct-5-ene-1-carbonitrile (3) Intermediate2->Intermediate3 Hydrogenation Intermediate3->Diene Diels-Alder Reaction Intermediate3->Dienophile Diels-Alder Reaction G start Precursors: 1-Methyl-1,3-cyclohexadiene Acrylonitrile step1 Step 1: [4+2] Cycloaddition (Diels-Alder Reaction) start->step1 intermediate1 Intermediate: 4-methylbicyclo[2.2.2]oct-5-ene-1-carbonitrile step1->intermediate1 step2 Step 2: Catalytic Hydrogenation intermediate1->step2 intermediate2 Intermediate: 4-methylbicyclo[2.2.2]octane-1-carbonitrile step2->intermediate2 step3 Step 3: Alkaline Hydrolysis intermediate2->step3 product Final Product: 4-methylbicyclo[2.2.2]octane-1-carboxylic acid step3->product

Caption: The forward synthetic workflow from precursors to the final product.

Validated Experimental Protocol

This protocol integrates established methodologies for each transformation. Adherence to the specified conditions is critical for ensuring reproducibility and safety. All operations should be conducted in a well-ventilated fume hood.

Step 1: [4+2] Cycloaddition to form 4-methylbicyclo[2.2.2]oct-5-ene-1-carbonitrile (3)

This step utilizes thermal conditions to drive the Diels-Alder reaction. The reaction is performed in a sealed vessel to prevent the loss of volatile reactants.

  • Reagents and Materials:

    • 1-Methyl-1,3-cyclohexadiene (1.0 eq)

    • Acrylonitrile (1.2 eq, stabilized)

    • Hydroquinone (catalytic amount, inhibitor)

    • Toluene (anhydrous)

    • Heavy-walled pressure vessel with a magnetic stir bar

  • Procedure:

    • To a clean, oven-dried heavy-walled pressure vessel, add 1-methyl-1,3-cyclohexadiene.

    • Add anhydrous toluene to dissolve the diene.

    • Add acrylonitrile followed by a catalytic amount of hydroquinone to inhibit polymerization of the dienophile.

    • Seal the vessel tightly.

    • Heat the reaction mixture to 150-180 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC (e.g., 10% EtOAc in hexanes) by analyzing a cooled aliquot.

    • Upon completion, cool the vessel to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acrylonitrile.

    • The crude product, 4-methylbicyclo[2.2.2]oct-5-ene-1-carbonitrile, can be purified by vacuum distillation or flash column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to form 4-methylbicyclo[2.2.2]octane-1-carbonitrile (2)

This step saturates the double bond of the bicyclic core without affecting the nitrile group.

  • Reagents and Materials:

    • 4-methylbicyclo[2.2.2]oct-5-ene-1-carbonitrile (1.0 eq)

    • Palladium on carbon (10% Pd/C, 1-2 mol%)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the unsaturated nitrile (3) in a suitable solvent (ethanol or ethyl acetate) in a round-bottom flask.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the suspension vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 2-6 hours).

    • Once complete, carefully purge the reaction vessel with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude saturated nitrile (2), which is often pure enough for the next step.

Step 3: Alkaline Hydrolysis to form 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1)

This step converts the bridgehead nitrile to the final carboxylic acid. A strong base and elevated temperature are used to overcome the potential steric hindrance at the bridgehead position. [8]

  • Reagents and Materials:

    • 4-methylbicyclo[2.2.2]octane-1-carbonitrile (1.0 eq)

    • Potassium hydroxide (KOH, 8-10 eq, powdered)

    • tert-Butyl alcohol (t-BuOH)

    • Water

    • Hydrochloric acid (HCl, concentrated or 6N)

    • Ethyl acetate or Diethyl ether (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the saturated nitrile (2), powdered potassium hydroxide, and tert-butyl alcohol.

    • Heat the mixture to reflux with vigorous stirring for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia (use moist pH paper at the top of the condenser) or by TLC analysis of an acidified aliquot.

    • After completion, cool the reaction mixture to room temperature and carefully add water to dissolve the potassium salts.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid should form.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting solid is 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1). It can be further purified by recrystallization (e.g., from hexanes/ethyl acetate).

Data Analysis and Characterization

Confirmation of the successful synthesis of the intermediates and the final product relies on standard spectroscopic techniques. The expected data is summarized below.

CompoundFormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)
3: 4-methylbicyclo[2.2.2]oct-5-ene-1-carbonitrileC₁₀H₁₃N147.226.0-6.5 (m, 2H, -CH=CH-), 1.2-2.5 (m, 8H, aliphatic), 1.1 (s, 3H, -CH₃)~130-135 (-CH=CH-), ~120 (CN), ~25-45 (aliphatic C), ~30 (bridgehead C), ~20 (-CH₃)~2230 (C≡N), ~1650 (C=C)
2: 4-methylbicyclo[2.2.2]octane-1-carbonitrileC₁₀H₁₅N149.241.5-2.0 (m, 12H, aliphatic), 1.0 (s, 3H, -CH₃)~122 (CN), ~25-40 (aliphatic C), ~32 (bridgehead C), ~22 (-CH₃)~2230 (C≡N)
1: 4-methylbicyclo[2.2.2]octane-1-carboxylic acidC₁₀H₁₆O₂168.2311-12 (br s, 1H, -COOH), 1.5-2.0 (m, 12H, aliphatic), 0.9 (s, 3H, -CH₃)~180 (C=O), ~28-45 (aliphatic C), ~35 (bridgehead C), ~24 (-CH₃)~2500-3300 (br, O-H), ~1700 (C=O)

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid. By leveraging a strategic Diels-Alder reaction followed by standard reduction and hydrolysis steps, the target molecule can be accessed efficiently from readily available precursors. The provided protocol is designed to be a self-validating system, offering clear guidance for execution, monitoring, and characterization, thereby empowering researchers in their pursuit of novel chemical entities for drug discovery and beyond.

References

  • LookChem. 1-Methyl-1,3-cyclohexadiene. [Link]

  • Chemical Synthesis Database. 1-methyl-1,3-cyclohexadiene. [Link]

  • Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem. 1999, 64, 2465–2470. (Adapted protocol for nitrile hydrolysis). [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Sorescu, D. C.; Al-Saidi, W. A.; Jordan, K. D. J. Phys. Chem. A 2012, 116 (3), 978–985. (Computational study on Diels-Alder reactions with acrylonitrile). [Link]

  • Google Patents. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to carboxylic acids. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. 16.3: The Diels-Alder Cycloaddition Reaction. [Link]

  • Arkat USA, Inc. The synthesis and transformations of fused bicyclo[2.2.2]octenes. [Link]

  • Gray, D. L. F.; et al. J. Chem. Soc., Perkin Trans. 2, 1981, 2680-2686. (Example of 1,4-disubstituted BCOs). [Link]

  • Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.
  • Chemistry Stack Exchange. Rates of hydrolysis in bicyclic and monocyclic compounds. [Link]

  • Norris, J. D.; et al. J. Med. Chem. 2008, 51 (17), 5258–5270. (BCOs as structural mimics). [Link]

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Protocols & Analytical Methods

Method

Reduction of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid

An Application Guide for the Synthesis of (4-methylbicyclo[2.2.2]octan-1-yl)methanol via Carboxylic Acid Reduction Abstract This document provides a comprehensive guide for the chemical reduction of 4-methylbicyclo[2.2.2...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of (4-methylbicyclo[2.2.2]octan-1-yl)methanol via Carboxylic Acid Reduction

Abstract

This document provides a comprehensive guide for the chemical reduction of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid to its corresponding primary alcohol, (4-methylbicyclo[2.2.2]octan-1-yl)methanol. The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure of significant interest in medicinal chemistry and materials science, serving as a bioisostere for phenyl groups and a key component in molecular machinery. The successful reduction of the bridgehead carboxylic acid is a critical step in the synthesis of advanced intermediates. This guide details the prevalent and robust methodology using lithium aluminum hydride (LAH), covering mechanistic principles, safety protocols, a detailed experimental procedure, and methods for purification and characterization.

Introduction and Scientific Context

The transformation of carboxylic acids into primary alcohols is a fundamental process in organic synthesis. For substrates like 4-methylbicyclo[2.2.2]octane-1-carboxylic acid, this reduction provides access to a key synthetic intermediate, (4-methylbicyclo[2.2.2]octan-1-yl)methanol[1]. The resulting alcohol can be further functionalized, for instance, through conversion to halides, tosylates, or incorporation into esters and ethers, enabling its use in drug discovery programs and the development of novel materials.

The primary challenge in reducing carboxylic acids lies in their relatively low electrophilicity compared to aldehydes or ketones. Consequently, powerful reducing agents are required. While alternatives exist, lithium aluminum hydride (LiAlH₄ or LAH) remains the most effective and widely used reagent for this transformation due to its high reactivity.[2][3][4] This application note focuses on the LAH-mediated reduction, providing researchers with the necessary information to perform this reaction safely and efficiently.

Mechanistic Pathway of LAH Reduction

The reduction of a carboxylic acid with LiAlH₄ is not a direct nucleophilic addition. It proceeds through a multi-step mechanism initiated by an acid-base reaction.[5][6]

  • Deprotonation: The highly basic hydride (H⁻) from LAH first abstracts the acidic proton of the carboxylic acid. This is a rapid, exothermic reaction that liberates hydrogen gas (H₂) and forms a lithium carboxylate salt coordinated to an aluminum species.[6][7]

  • Activation and First Hydride Addition: Despite the reduced electrophilicity of the carboxylate, the powerful Lewis acidity of the aluminum center coordinates to the carbonyl oxygen, reactivating the carbon for nucleophilic attack.[6][8] A hydride is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate collapses, expelling an aluminate species (formally O-Al) as a leaving group to generate an aldehyde. This aldehyde remains coordinated to the aluminum and is not isolated.[6][9]

  • Second Hydride Addition: Aldehydes are more reactive towards LAH than carboxylic acids.[6][8] Therefore, the intermediate aldehyde is immediately reduced by a second equivalent of hydride, yielding a lithium aluminum alkoxide complex.

  • Hydrolysis (Workup): The final step involves the careful addition of water and/or acid to hydrolyze the alkoxide complex, liberating the desired primary alcohol.[2][3]

LAH Reduction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Steps 2 & 3: Hydride Addition & Collapse cluster_2 Step 4: Second Hydride Addition cluster_3 Step 5: Workup R-COOH Carboxylic Acid H2 H₂ Gas R-COOH->H2 + LiAlH₄ R-COO-Al Aluminate Complex R-COOH->R-COO-Al LiAlH4 LiAlH₄ R-COO-Al_2 Aluminate Complex R-CHO-Al Coordinated Aldehyde R-CHO-Al_2 Coordinated Aldehyde R-COO-Al_2->R-CHO-Al + [H⁻] - [O-Al] R-CH2O-Al Alkoxide Complex R-CH2O-Al_2 Alkoxide Complex R-CHO-Al_2->R-CH2O-Al + [H⁻] R-CH2OH Primary Alcohol R-CH2O-Al_2->R-CH2OH + H₂O/H⁺

Caption: Generalized mechanism for the reduction of a carboxylic acid using LiAlH₄.

Application Protocol: Synthesis of (4-methylbicyclo[2.2.2]octan-1-yl)methanol

This protocol outlines the reduction of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid using a standard LAH procedure followed by a Fieser workup.

Materials and Equipment
Reagents & SolventsEquipment
4-methylbicyclo[2.2.2]octane-1-carboxylic acidThree-neck round-bottom flask (oven-dried)
Lithium aluminum hydride (LiAlH₄), powder or solution in THFReflux condenser (oven-dried)
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Pressure-equalizing dropping funnel (oven-dried)
Ethyl AcetateMagnetic stirrer and stir bar
Deionized WaterHeating mantle or oil bath
15% (w/v) Sodium Hydroxide (NaOH) solutionIce-water bath
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Inert gas (N₂ or Ar) inlet and bubbler
Deuterated Chloroform (CDCl₃) for NMR analysisRotary evaporator
Celite® 545Buchner funnel and filter flask
Critical Safety Precautions

Lithium aluminum hydride is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.

  • Reactivity: LAH reacts violently with water, alcohols, and other protic sources, liberating highly flammable hydrogen gas.[10][11] The reaction can be explosive.

  • Work Environment: All operations must be conducted in a certified chemical fume hood.[10] All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours) and assembled while hot, then allowed to cool under a stream of inert gas (N₂ or Ar).[12]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[10][13][14]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. DO NOT use water, CO₂, or soda-acid extinguishers on an LAH fire.[10][13]

  • Quenching: The quenching (workup) procedure is highly exothermic. Perform additions slowly and with efficient cooling to maintain control of the reaction.

Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble the dried three-neck flask with a stir bar, reflux condenser (with an inert gas outlet to a bubbler), and a dropping funnel. Purge the entire system with N₂ or Ar for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • LAH Suspension: In the reaction flask, carefully weigh and add lithium aluminum hydride (1.5 - 2.0 molar equivalents relative to the carboxylic acid). Using a cannula or syringe, add anhydrous THF (approx. 10 mL per gram of LAH) to create a suspension. Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a sufficient amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C. The rate of addition should be controlled to manage the initial effervescence (H₂ evolution).[15]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 66 °C for THF) for 2-4 hours to ensure complete conversion.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), although visualization can be challenging. A more reliable method is to take a small, carefully quenched aliquot for GC-MS analysis.

  • Workup (Fieser Method): This is a critical step for safely quenching the reaction and producing easily filterable aluminum salts.[15][16][17]

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • Dilute the mixture with an equal volume of diethyl ether (this improves the precipitation of salts).

    • Let 'X' be the mass in grams of LiAlH₄ used in the reaction.

    • Very slowly and dropwise , add X mL of water . Vigorous gas evolution will occur.

    • Next, add X mL of 15% aqueous NaOH solution dropwise. The mixture will begin to form a white precipitate.

    • Finally, add 3X mL of water dropwise.

  • Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The salts should become granular and white. Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.[15][16]

  • Purification:

    • Filter the mixture through a pad of Celite® in a Buchner funnel. Wash the collected white solids thoroughly with several portions of THF or diethyl ether to recover all the product.

    • Combine the organic filtrates in a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator. The crude product, (4-methylbicyclo[2.2.2]octan-1-yl)methanol, will be obtained.

    • If necessary, further purify the product by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) or by sublimation.[18][19]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Assemble & Dry Glassware (Under N₂/Ar Atmosphere) B 2. Prepare LAH Suspension in THF (Cool to 0 °C) A->B C 3. Dissolve Carboxylic Acid in THF B->C D 4. Add Acid Solution Dropwise to LAH C->D E 5. Warm to RT, then Reflux (2-4h) D->E F 6. Cool to 0 °C & Dilute with Et₂O E->F G 7. Fieser Quench: - H₂O (X mL) - 15% NaOH (X mL) - H₂O (3X mL) F->G H 8. Stir at RT, Add MgSO₄ G->H I 9. Filter through Celite H->I J 10. Evaporate Solvent I->J K 11. Crude Product Obtained J->K L 12. Purify (Chromatography/Sublimation) K->L M 13. Characterize (NMR, GC-MS, IR) L->M

Caption: Experimental workflow for the LAH reduction of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.

Data Summary and Characterization

Reaction Parameters
ParameterValue / ConditionRationale
Substrate 4-methylbicyclo[2.2.2]octane-1-carboxylic acidStarting material.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful hydride donor required for carboxylic acid reduction.[2]
Stoichiometry 1.5 - 2.0 eq. LiAlH₄Excess is needed to account for the initial acid-base reaction and to drive the reduction to completion.[6][9]
Solvent Anhydrous THF or Diethyl EtherAprotic ethereal solvents are required as LAH reacts violently with protic solvents.[3][11]
Temperature 0 °C for addition, then refluxInitial cooling controls the exotherm from deprotonation. Reflux ensures reaction completion.[11]
Reaction Time 2 - 4 hours at refluxSufficient time for the sterically hindered substrate to react completely.
Workup Fieser Method (H₂O, NaOH(aq), H₂O)Standard, safe procedure that yields easily filterable granular aluminum salts.[15][16]
Typical Yield 75 - 90%Expected yield for a standard LAH reduction after purification.
Product Characterization: (4-methylbicyclo[2.2.2]octan-1-yl)methanol

The final product should be characterized to confirm its identity and purity.[20]

  • Molecular Formula: C₁₀H₁₈O[1]

  • Molecular Weight: 154.25 g/mol

  • Appearance: Typically a white solid or colorless oil.

  • ¹H NMR (CDCl₃): Expected signals include a singlet for the methyl group (CH₃), multiplets for the bicyclic protons (CH₂), a singlet for the newly formed methylene protons (CH₂OH), and a broad singlet for the hydroxyl proton (OH).

  • ¹³C NMR (CDCl₃): Expected signals include a quaternary carbon for the bridgehead attached to the CH₂OH group, a carbon for the CH₂OH group (approx. 60-70 ppm), signals for the bicyclic carbons, and a signal for the methyl carbon.

  • GC-MS: Should show a molecular ion peak (M⁺) at m/z = 154, confirming the mass of the product.[21]

References

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps).
  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄.
  • UCLA Chemistry and Biochemistry. Workup for Aluminum Hydride Reductions.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Khan Academy. Reduction of carboxylic acids.
  • New Jersey Department of Health. Hazard Substance Fact Sheet: Lithium Aluminum Hydride.
  • Sigma-Aldrich. Safety Data Sheet: Lithium aluminum hydride.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Chemos GmbH & Co.KG. Safety Data Sheet: aluminium lithium hydride.
  • AllChemystry. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.
  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Chemguide. reduction of carboxylic acids.
  • Chemistry Steps. Reduction of Carboxylic Acids.
  • The Baran Laboratory, Scripps Research. Common Organic Chemistry Reagents: LAH.
  • SciELO. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.
  • ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
  • Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols.
  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
  • NIST. Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-.
  • PubChem. (4-Methyl-2,6,7-trioxabicyclo(2.2.2)octan-1-yl)methanol.
  • PubChem. (4-methylbicyclo[2.2.2]octan-1-yl)methanol.
  • BenchChem. Application Notes and Protocols for the Catalytic Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor).
  • Google Patents. (1937). US2068415A - Purification of alcohols.
  • Edubirdie. Preparation and Stereochemistry of Bicyclic Alcohols.
  • Quora. (2018, May 3). How can we reduce carboxylic acid to secondary alcohol?.
  • Arkat USA. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC.
  • Findlater, M. et al.
  • BenchChem. Application Note: Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol.
  • PubChem. 4-Methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid.
  • ChemicalBook. Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate synthesis.
  • The Journal of Organic Chemistry. (2026, February 26). Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.1]Octanols Enabled Multifunctionalized Azepine Synthesis.
  • LookChem. Cas 826-45-9,Bicyclo[2.2.2]octane-1,4-dimethanol.
  • Sigma-Aldrich. (4-amino-1-bicyclo[2.2.2]octanyl)methanol hydrochloride.

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Application

Application Notes and Protocols: The Bicyclo[2.2.2]octane Scaffold as a Phenyl Ring Bioisostere in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent aromaticity and planarity can contribute to unfavorable physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent aromaticity and planarity can contribute to unfavorable physicochemical properties in drug candidates, such as poor solubility and high metabolic turnover. This guide provides an in-depth exploration of the bicyclo[2.2.2]octane (BCO) scaffold as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring. We will delve into the strategic advantages of this bioisosteric replacement, present comparative data, and provide detailed protocols for the synthesis of BCO building blocks, their incorporation into lead compounds, and subsequent evaluation of their physicochemical and metabolic properties.

The Rationale for Phenyl Ring Bioisosteres: Escaping Flatland

The over-reliance on aromatic rings in drug design has been linked to a range of developmental challenges, including poor solubility, high lipophilicity, and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2] The concept of "escaping from flatland" encourages the use of three-dimensional scaffolds to improve the developability of drug candidates.[3] Saturated bioisosteres, such as the bicyclo[2.2.2]octane (BCO) core, offer a compelling alternative to the flat, two-dimensional phenyl ring.[4]

The BCO scaffold, a rigid, fully aliphatic ring system, can mimic the geometry of a para-substituted phenyl ring. The distance between the bridgehead carbons (C1 and C4) of the BCO system is approximately 2.60 Å, which is comparable to the distance between the C1 and C4 carbons of a para-substituted phenyl ring (approximately 2.82 Å).[4] This structural mimicry allows the BCO unit to project substituents into similar regions of space as a phenyl ring, thereby maintaining key pharmacophoric interactions with a biological target.

The key advantages of replacing a phenyl ring with a BCO scaffold include:

  • Improved Solubility: The disruption of the planar, aromatic system reduces crystal lattice packing and π-stacking interactions, which can lead to a significant increase in aqueous solubility.[4][5]

  • Reduced Lipophilicity: The saturated nature of the BCO core generally results in a lower calculated logP (cLogP) compared to its aromatic counterpart, which can improve the overall ADME profile of a compound.[5]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds makes the BCO scaffold less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer in vivo half-life.[5]

  • Novel Chemical Space: The introduction of a non-classical bioisostere can lead to novel intellectual property.

Below is a diagram illustrating the bioisosteric replacement of a para-substituted phenyl ring with a bicyclo[2.2.2]octane scaffold.

G cluster_phenyl p-Substituted Phenyl Ring cluster_bco Bicyclo[2.2.2]octane (BCO) p1 p2 p2 p3 b2 b2 p2->b2 Bioisosteric Replacement b1 b3

Caption: Bioisosteric replacement of a phenyl ring with a BCO scaffold.

Comparative Physicochemical Properties: A Case Study

To illustrate the impact of replacing a phenyl ring with a BCO scaffold, consider the case of the drug Imatinib. Researchers have synthesized analogs where a para-substituted phenyl ring was replaced with a bicyclo[2.2.2]octane moiety and a 2-oxabicyclo[2.2.2]octane moiety.[5] The following table summarizes the key physicochemical properties of these analogs.

PropertyImatinib (Phenyl)BCO Analog2-Oxa-BCO Analog
Water Solubility (µM) 351113389
cLogP 4.53.62.6
Metabolic Stability (CLint in HLM, mg/(min·µL)) 281619

Data sourced from Mykhailiuk, et al. (2023).[5]

This data clearly demonstrates that the BCO analog exhibited a lower cLogP and improved metabolic stability compared to the parent drug, Imatinib. While the solubility of the simple BCO analog was reduced in this specific case, the strategic introduction of a heteroatom in the 2-oxa-BCO analog restored and even slightly improved solubility while further reducing lipophilicity and maintaining enhanced metabolic stability.[5] This highlights the tunability of the bicyclic scaffold to achieve a desirable balance of properties.

Experimental Protocols

Synthesis of a Versatile Bicyclo[2.2.2]octane Building Block: 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

This protocol describes a multi-step synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, a versatile building block that can be used in a similar manner to para-aminobenzoic acid in drug discovery programs.

Workflow Diagram:

G A Diels-Alder Reaction B Hydrolysis A->B C Curtius Rearrangement B->C D Final Product C->D

Caption: Synthetic workflow for 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.

Step 1: Diels-Alder Reaction to form Dimethyl Bicyclo[2.2.2]oct-5-ene-1,4-dicarboxylate

  • To a solution of 1,3-cyclohexadiene (1.0 eq) in a suitable solvent such as toluene, add dimethyl acetylenedicarboxylate (1.1 eq).

  • Heat the reaction mixture at reflux (approximately 110 °C) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired bicyclic diester.

Step 2: Hydrogenation of the Double Bond

  • Dissolve the diester from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir vigorously until the reaction is complete (typically 4-8 hours), as monitored by TLC or GC-MS.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 3: Selective Monohydrolysis

  • Dissolve the dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in a mixture of methanol and water.

  • Add one equivalent of potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the formation of the mono-acid.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-acid, mono-ester.

Step 4: Curtius Rearrangement to Install the Amine

  • Dissolve the mono-acid, mono-ester from Step 3 in an anhydrous, inert solvent such as toluene.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to 80-90 °C for 2-4 hours to form the isocyanate intermediate.

  • Add tert-butanol to the reaction mixture and continue heating to form the Boc-protected amine.

  • Cool the reaction mixture and purify by column chromatography to isolate the Boc-protected amino ester.

Step 5: Final Deprotection and Hydrolysis

  • Dissolve the Boc-protected amino ester in a suitable solvent such as a mixture of dioxane and water.

  • Add an excess of a strong base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure and purify the resulting amino acid by recrystallization or ion-exchange chromatography to yield 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes (HLM).[2][6]

Materials:

  • Test compound and a phenyl analog (as a comparator)

  • Pooled human liver microsomes (commercially available)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and its phenyl analog in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare working solutions by diluting the stock solutions in the 0.1 M phosphate buffer to the desired starting concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.[2]

    • Thaw the human liver microsomes on ice and dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[7]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the working solution of the test compound or the phenyl analog to the wells.

    • Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[8]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[9]

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Suitable organic solvent for preparing stock solutions (e.g., DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be visible to ensure saturation.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard calibration curve.

  • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Structural Validation: X-ray Co-crystallography

Obtaining a high-resolution crystal structure of a BCO-containing ligand bound to its target protein provides definitive evidence of its binding mode and validates the bioisosteric replacement strategy.[10]

General Protocol for Co-crystallization:

  • Complex Formation:

    • Purify the target protein to homogeneity.

    • Dissolve the BCO-containing ligand in a suitable solvent (e.g., DMSO) to a high concentration.

    • Mix the purified protein with a 3- to 10-fold molar excess of the ligand.[11]

    • Incubate the mixture for a sufficient time (e.g., 1-2 hours or overnight at 4 °C) to allow for complex formation.[12]

  • Crystallization Screening:

    • Set up crystallization trials using the protein-ligand complex solution. Vapor diffusion (sitting or hanging drop) is a common method.

    • Screen a wide range of commercially available crystallization conditions (precipitants, buffers, salts, and additives).

  • Crystal Optimization and Soaking (Alternative to Co-crystallization):

    • If co-crystallization is unsuccessful, apo-protein crystals can be grown first.

    • Prepare a "soaking solution" containing the crystallization mother liquor supplemented with the BCO-containing ligand at a concentration 10-1000 times its dissociation constant (Kd), if known.[10]

    • Transfer the apo-crystals to the soaking solution for a period ranging from minutes to hours.[13]

  • Cryo-protection and Data Collection:

    • Before flash-cooling in liquid nitrogen, transfer the crystals to a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-protein structure.

    • Carefully model the BCO-containing ligand into the observed electron density. The rigid, well-defined geometry of the BCO scaffold should be clearly visible in high-resolution data.

    • Analyze the protein-ligand interactions to confirm that the BCO scaffold is indeed positioning the key functional groups in the desired orientation within the binding pocket.

Conclusion

The bicyclo[2.2.2]octane scaffold is a powerful tool in the medicinal chemist's arsenal for overcoming the limitations associated with the ubiquitous phenyl ring. By providing a rigid, three-dimensional, and metabolically robust alternative, the BCO core can significantly improve the physicochemical properties and overall developability of drug candidates. The protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of BCO-containing compounds, paving the way for the discovery of novel and improved therapeutics.

References

  • Meanwell, N. A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry2021 , 64 (19), 14046–14114. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry2022 , 65 (22), 14785-14815. Available at: [Link]

  • The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC2008 , (i), 209-231. Available at: [Link]

  • Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals2022 , 15(5), 539. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews2001 , 46(1-3), 3-26. Available at: [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. Cresset. Available at: [Link]

  • Bioisosteres of a para-Substituted Benzene. Chemspace. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Mykhailiuk, P. K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications2023 , 14, 5608. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry2009 , 52(21), 6752–6756. Available at: [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers2015 , 2, 274-278. Available at: [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A1998 , 102(21), 3762–3772. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia2022 , 2(3), 1543-1556. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

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Method

Incorporation of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol in drug design

Application Note: Strategic Incorporation of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol in Medicinal Chemistry Executive Summary This guide details the strategic application of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol in Medicinal Chemistry

Executive Summary

This guide details the strategic application of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol (referred to herein as 4-Me-BCO-CH₂OH ) as a high-value bioisostere in modern drug design.

As drug discovery moves away from planar, aromatic-heavy structures ("Escape from Flatland"), the BCO scaffold offers a critical solution. This specific building block serves as a saturated, metabolically stable surrogate for 4-methylbenzyl alcohol and related aromatic moieties. Its incorporation is proven to improve solubility, reduce non-specific binding, and block metabolic "soft spots" associated with benzylic oxidation.

Scientific Rationale & Mechanism

The "Escape from Flatland" Imperative

Traditional drug design relies heavily on aromatic rings, leading to poor aqueous solubility and high attrition rates due to toxicity. Increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success.
  • Bioisosterism: The BCO core provides a rigid, 3D spacer with a bridgehead-to-bridgehead distance (~2.60 Å) nearly identical to the para-phenyl ring (~2.80 Å), ensuring ligand-target fidelity while disrupting π-stacking interactions that cause aggregation.

Metabolic Armor

A critical advantage of 4-Me-BCO-CH₂OH is its resistance to oxidative metabolism.

  • The Problem: In p-methylbenzyl alcohol derivatives, the benzylic positions (both the -CH₂OH and the -CH₃) are prone to rapid oxidation by Cytochrome P450 (CYP450) isoforms.

  • The Solution: The BCO bridgehead carbons are quaternary. They lack the abstractable protons required for standard CYP oxidation mechanisms. The distal 4-methyl group is also significantly more stable than a toluene-like methyl group due to the lack of adjacent

    
    -system activation.
    

Physicochemical Profile: Bioisosteric Comparison

The following table contrasts the BCO derivative with its aromatic analog, highlighting the shift in properties beneficial for lead optimization.

Property4-Methylbenzyl alcohol (Traditional)(4-Methylbicyclo[2.2.2]octan-1-yl)methanol (Bioisostere)Impact on Drug Design
Structure Planar (2D)Rigid Cage (3D)Increases shape complexity; reduces promiscuity.
Hybridization sp² rich100% sp³Improves solubility; "Escape from Flatland."
Metabolic Liability High (Benzylic oxidation)Low (Quaternary bridgeheads)Extends half-life (

).
Lipophilicity (LogP) ModerateHigh (but tunable)BCO is lipophilic; requires polar handles elsewhere.
Solubility Low (allows

-stacking)
Improved (disrupts crystal lattice)Better formulation potential.[1]
Vector Geometry Linear (180°)Linear (180°)Maintains binding pocket fit.

Decision Framework: When to Incorporate

Use the following logic flow to determine if 4-Me-BCO-CH₂OH is the correct tool for your optimization campaign.

DecisionTree Start Lead Compound Analysis Liability Identify Liability: 1. Metabolic Instability (Benzylic)? 2. Poor Solubility (Planarity)? Start->Liability Decision1 Is the pharmacophore a p-substituted phenyl ring? Liability->Decision1 No Consider other scaffolds Decision1->No No Yes Select BCO Bioisostere Decision1->Yes Yes Synthesis Incorporation Strategy Yes->Synthesis PathA Path A: Ether Linkage (Use Protocol 1) Synthesis->PathA Retain Oxygen PathB Path B: Amide Linkage (Use Protocol 2) Synthesis->PathB Convert to Carbonyl

Figure 1: Decision tree for incorporating BCO scaffolds during Lead Optimization.

Experimental Protocols

Safety Note: Standard PPE is required. BCO derivatives are generally non-toxic but should be treated as unknown chemical entities.

Protocol 1: Etherification via Mitsunobu Coupling

Use Case: Attaching the BCO motif to a phenol or acidic heterocycle to replace a benzylic ether. Challenge: The primary alcohol is neopentyl-like (sterically hindered). Standard S_N2 alkylation of the alcohol (using a halide) is often sluggish. The Mitsunobu reaction is preferred for its ability to activate the hindered oxygen.

Reagents:

  • 4-Me-BCO-CH₂OH (1.0 equiv)

  • Nucleophile (Phenol/Imide) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Preparation: Dissolve 4-Me-BCO-CH₂OH, the nucleophile, and PPh₃ in anhydrous THF (0.1 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C. Critical: Controlling temperature prevents side reactions common with hindered substrates.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Validation: Monitor by LCMS. The BCO moiety is UV-silent; track the consumption of the aromatic nucleophile or appearance of the product mass.

  • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography.

Protocol 2: Oxidation to Carboxylic Acid (for Amide Coupling)

Use Case: Converting the alcohol handle to an acid to create an amide bioisostere of a benzamide.

Reagents:

  • 4-Me-BCO-CH₂OH

  • TEMPO (catalytic, 0.1 equiv)

  • BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)

  • Solvent: ACN:H₂O (1:1)

Step-by-Step:

  • Dissolution: Dissolve 4-Me-BCO-CH₂OH in a 1:1 mixture of Acetonitrile and Water.

  • Catalyst Addition: Add TEMPO.

  • Oxidant Addition: Add BAIB in one portion at room temperature.

  • Monitoring: Stir for 4 hours.

    • Validation: 1H NMR is the best check here. The doublet of the -CH₂OH (approx 3.2 ppm) will disappear. Since BCO is aliphatic, staining (KMnO4 or Hanessian’s stain) is required for TLC.

  • Isolation: Acidify to pH 3 with 1N HCl, extract with EtOAc, and dry over Na₂SO₄. The resulting 4-methylbicyclo[2.2.2]octane-1-carboxylic acid is usually pure enough for peptide coupling (EDC/HOBt or HATU methods).

Mechanism of Action: Metabolic Blockade

The diagram below illustrates why this incorporation extends half-life.

Metabolism cluster_0 Traditional Scaffold (Phenyl) cluster_1 Bioisostere Scaffold (BCO) Phenyl p-Methylbenzyl Alcohol CYP CYP450 Enzyme Phenyl->CYP High Affinity Oxidation Benzylic Oxidation CYP->Oxidation Rapid Clearance BCO 4-Me-BCO-CH2OH CYP_Fail CYP450 Enzyme BCO->CYP_Fail Steric Block Stable Metabolically Stable CYP_Fail->Stable No Abstractable H

Figure 2: Mechanistic comparison of CYP450 susceptibility between Phenyl and BCO scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Mykhailiuk, P. K. (2019).[2][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(11), 2839–2849. [Link]

  • Presset, M., et al. (2015). Bicyclo[2.2.2]octanes: Synthesis and Applications. Chemical Reviews, 115(15), 7996-8050. [Link]

  • Levterov, V. V., et al. (2020).[2] 2-Oxabicyclo[2.2.2]octane as a New Bioisostere of the Phenyl Ring.[4][5] Angewandte Chemie International Edition, 59(18), 7161–7165. [Link]

Sources

Application

Solvent selection for bicyclo[2.2.2]octanyl methanol reactions

Application Note: Solvent Systems for Functionalizing Bicyclo[2.2.2]octan-1-ylmethanol Executive Summary Bicyclo[2.2.2]octane (BCO) is a high-value bioisostere for phenyl rings and tert-butyl groups in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for Functionalizing Bicyclo[2.2.2]octan-1-ylmethanol

Executive Summary

Bicyclo[2.2.2]octane (BCO) is a high-value bioisostere for phenyl rings and tert-butyl groups in medicinal chemistry, offering improved metabolic stability and solubility profiles [1]. However, the functionalization of Bicyclo[2.2.2]octan-1-ylmethanol presents a specific "Neopentyl Challenge." The hydroxymethyl group is attached to a quaternary bridgehead carbon, creating significant steric hindrance that retards standard nucleophilic substitutions (


) and increases the risk of skeletal rearrangements under cationic (

) conditions.

This guide provides a solvent selection strategy to overcome these steric and electronic barriers. We prioritize "Green" solvent alternatives (e.g., 2-MeTHF, Anisole) over traditional chlorinated solvents where possible, while acknowledging cases where specific polarity (e.g., DMSO, Pyridine) is non-negotiable for reactivity.

Physicochemical Context & Solubility Profile

The BCO scaffold is lipophilic ("greasy"), while the primary hydroxyl group provides a singular point of polarity. This duality dictates that solvent systems must balance the dissolution of the hydrophobic cage with the activation of the polar alcohol.

Table 1: Solubility & Suitability Matrix

Solvent ClassRepresentative SolventsSolubility of BCO-CH₂OHApplication SuitabilityGreen Score (CHEM21) [2]
Chlorinated Dichloromethane (DCM)ExcellentStandard: Oxidation, Activation.🔴 Hazardous
Ethers THF, 2-MeTHFGoodRecommended: Grignard, Reductions.🟢 Recommended (2-MeTHF)
Polar Aprotic DMSO, DMF, NMPModerate (Heating often req.)Critical: Nucleophilic Substitutions (forcing conditions).🟡 Problematic
Basic PyridineGoodSpecific: Acylation, Sulfonylation (acts as catalyst).🟡 Problematic
Esters Ethyl Acetate, Isopropyl AcetateModerateGreen Alt: Workup/Extraction.🟢 Recommended

Critical Reaction Workflows

Workflow A: Oxidation to Bicyclo[2.2.2]octane-1-carbaldehyde

Target: Creating an electrophilic handle for reductive amination or Wittig reactions.

The Challenge: Steric bulk around the alcohol can slow down oxidation. Over-oxidation to the acid is a risk with strong oxidants (Jones). The Solution: Dess-Martin Periodinane (DMP) is the superior reagent due to its mild conditions and chemoselectivity.[1][2] While DCM is the traditional solvent, Anisole or Ethyl Acetate can often be used as greener alternatives if the reagent quality is high.

Protocol 1: DMP Oxidation (Standard)

  • Preparation: Charge a reactor with BCO-CH₂OH (1.0 equiv) and anhydrous DCM (0.2 M concentration).

    • Note: Wet solvents hydrolyze DMP; ensure water content <0.05%.

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in portions at 0°C.

    • Mechanistic Insight: The initial ligand exchange is the rate-determining step. The steric bulk of BCO slows this; maintain 0°C to control exotherm, then warm to RT to drive completion.

  • Quench (Critical): The reaction generates acetic acid and iodinane byproducts.

    • Add 1:1 mixture of sat. aq.

      
       and sat. aq. 
      
      
      
      .
    • Why? Thiosulfate reduces unreacted iodine species; bicarbonate neutralizes the acid to prevent acid-catalyzed rearrangement of the cage.

  • Workup: Extract with DCM or 2-MeTHF . Dry over

    
    .
    
Workflow B: Activation (Sulfonylation)

Target: Converting -OH to -OTs/-OMs for substitution.

The Challenge: The "Neopentyl Effect." Reaction rates for functionalizing the oxygen are 10–100x slower than linear primary alcohols. The Solution: Use Pyridine as the solvent.[3] It acts as a nucleophilic catalyst (forming the


-sulfonylpyridinium intermediate) and a base, driving the reaction despite the steric wall [3].

Protocol 2: Mesylation (High Reactivity)

  • Dissolution: Dissolve BCO-CH₂OH (1.0 equiv) in anhydrous Pyridine (5.0 equiv) and DCM (to 0.5 M).

    • Green Alt: Replace DCM with 2-MeTHF , but Pyridine is essential.

  • Reaction: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise.

  • Monitoring: Allow to warm to RT. If conversion is <50% after 4h, add DMAP (0.1 equiv) as a "hyper-nucleophilic" catalyst.

  • Workup: Pour into ice-cold dilute HCl (to sequester pyridine). Extract with EtOAc.[4]

Strategic Decision Making (The Neopentyl Trap)

Researchers often attempt to displace the resulting Mesylate/Tosylate with nucleophiles (e.g., azides, amines).

  • Warning: Direct

    
     substitution on neopentyl centers is kinetically "dead" [4].
    
  • Risk: Forcing conditions (high heat, polar solvents like DMSO) often lead to Wagner-Meerwein rearrangements , expanding the cage to a bicyclo[3.2.1] system.

  • Recommendation: If you need an amine, do not displace the mesylate. Instead, use Workflow A (Oxidation) followed by Reductive Amination . This route avoids the neopentyl substitution bottleneck entirely.

Visualization & Logic Flows

Figure 1: Solvent Selection Decision Tree

SolventStrategy Start Start: BCO-CH2OH Functionalization ReactionType Select Reaction Type Start->ReactionType Oxidation Oxidation (to Aldehyde) ReactionType->Oxidation Activation Activation (to OTs/OMs) ReactionType->Activation Substitution Nucleophilic Substitution (SN2) ReactionType->Substitution Ox_Solvent Solvent: DCM (Standard) or Anisole (Green) Oxidation->Ox_Solvent High Chemoselectivity Act_Solvent Solvent: Pyridine (Catalytic Solvent) Activation->Act_Solvent Overcome Sterics Sub_Warning STOP: Neopentyl Center SN2 is blocked. Substitution->Sub_Warning Kinetic Barrier Alt_Route Strategic Pivot: Use Reductive Amination Sub_Warning->Alt_Route Recommended Path

Caption: Decision tree highlighting the "Neopentyl Trap" in substitution reactions and recommending strategic pivots.

Figure 2: Oxidation Workflow (DMP)

OxidationFlow Step1 1. Dissolve BCO-CH2OH in Dry DCM Step2 2. Add DMP (1.2 eq) 0°C -> RT Step1->Step2 Step3 3. Quench: NaHCO3 + Na2S2O3 Step2->Step3 Monitor TLC Step4 4. Phase Separation (DCM Layer) Step3->Step4 Remove Iodine Byproducts Result Pure Aldehyde (Ready for Reductive Amination) Step4->Result

Caption: Step-by-step workflow for the oxidation of hindered BCO-methanol using Dess-Martin Periodinane.

References

  • BenchChem. (2025).[5][6] Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for Advanced Drug Design.[6] Retrieved from

  • Prat, D., et al. (2016). CHEM21 selection guide of classical and less classical solvents.[7] Green Chemistry.[2][7][8] Retrieved from

  • Clayden, J., et al. (2012). Organic Chemistry (2nd Ed.) - Sulfonylation Mechanisms. Oxford University Press.
  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1: Neopentyl Halides. Retrieved from

  • Sigma-Aldrich. (2024). Dess-Martin Periodinane: Technical Bulletin. Retrieved from

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) before handling solvents like DCM or Pyridine.

Sources

Method

Protocols for esterification of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol

Technical Application Note: Esterification Strategies for Sterically Demanding Bridgehead Alcohols Executive Summary & Strategic Analysis (4-Methylbicyclo[2.2.2]octan-1-yl)methanol (CAS: 89995-22-2) represents a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Esterification Strategies for Sterically Demanding Bridgehead Alcohols

Executive Summary & Strategic Analysis

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol (CAS: 89995-22-2) represents a specialized class of bridgehead-substituted primary alcohols.[1][2] Structurally, it serves as a robust, lipophilic bioisostere for tert-butyl or phenyl groups in drug design, offering a rigid scaffold with defined vectors.[1]

The Synthetic Challenge: While technically a primary alcohol, the hydroxymethyl group is attached to a quaternary bridgehead carbon. This creates a neopentyl-like steric environment .[1][2]

  • Nucleophilicity: The oxygen is nucleophilic, but the bulky bicyclic cage hinders the approach of large electrophiles.

  • Reactivity Profile: Unlike standard primary alcohols, this substrate exhibits reaction rates significantly slower (up to

    
    
    
    
    times slower) in uncatalyzed substitutions.[1][2]
  • Stability: The bicyclo[2.2.2]octane cage is acid-stable and resistant to elimination, allowing for forcing conditions if necessary.[1][2]

Recommended Strategy: Standard Fischer esterification is often too slow and low-yielding for high-value intermediates.[1][2] We recommend nucleophilic catalysis (DMAP) combined with activated acylating agents (Acyl Chlorides or Anhydrides) or carbodiimide coupling (Steglich).[1][2]

Decision Matrix: Selecting the Right Protocol

Experimental ConstraintRecommended MethodKey ReagentsMechanism
Simple Ester / High Yield Protocol A: Acyl Chloride R-COCl, Et

N, DMAP
Nucleophilic Catalysis
Complex/Sensitive Acid Protocol B: Steglich Coupling DCC or EDC, DMAP O-Acylisourea Intermediate
Extremely Hindered Acid Protocol C: Yamaguchi TCBC, Et

N, DMAP
Mixed Anhydride

Detailed Experimental Protocols

Protocol A: Activated Acylation (The "Workhorse" Method)

Best for: Acetates, benzoates, and robust acid derivatives.[1]

Principle: The reaction relies on 4-Dimethylaminopyridine (DMAP) acting as a "stepper motor."[1][2] DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium salt, which is then attacked by the hindered alcohol more rapidly than the free acyl chloride.[2]

Materials:

  • Substrate: (4-Methylbicyclo[2.2.2]octan-1-yl)methanol (1.0 equiv)[1][2]

  • Reagent: Acid Chloride (1.2 – 1.5 equiv)[1][2]

  • Base: Triethylamine (Et

    
    N) (2.0 equiv) - Scavenges HCl[1][2]
    
  • Catalyst: DMAP (0.1 – 0.2 equiv) - Crucial for rate acceleration[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et

    
    N (2.0 equiv) and DMAP (10-20 mol%). Stir for 5 minutes at 0°C.
    
  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise via syringe.[2]

    • Note: For very hindered acids, allow the mixture to warm to Room Temperature (RT).[1][2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Visualize with PMA or KMnO

    
    ; UV is weak for the alcohol).[2]
    
  • Quench: Add saturated NaHCO

    
     solution. Stir vigorously for 15 mins to hydrolyze excess acid chloride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP/Et

    
    N), then Brine.[1][2] Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Steglich Esterification (Coupling with Carboxylic Acids)

Best for: Coupling with drug fragments, amino acids, or when the acyl chloride is unstable.[1]

Principle: DCC activates the carboxylic acid. DMAP is required to suppress the formation of the unreactive N-acylurea side product by rapidly transferring the acyl group to the alcohol.[2]

Materials:

  • Alcohol: (4-Methylbicyclo[2.2.2]octan-1-yl)methanol (1.0 equiv)[1][2][3]

  • Acid: Carboxylic Acid Partner (1.1 equiv)[1][2]

  • Coupling Agent: DCC (1.1 – 1.2 equiv) or EDC.HCl (for easier workup)[1][2]

  • Catalyst: DMAP (0.1 equiv)[1][2]

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and Alcohol (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M) at 0°C.

  • Catalyst: Add DMAP (0.1 equiv).[2]

  • Activation: Add DCC (1.1 equiv) in one portion.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes if the reaction is proceeding.[1][2]

  • Timecourse: Allow to warm to RT and stir for 12–24 hours. The neopentyl-like position requires longer reaction times than standard primary alcohols.[2]

  • Filtration: Filter off the precipitated DCU through a Celite pad.[2]

  • Workup: Wash the filtrate with 0.5N HCl, saturated NaHCO

    
    , and Brine.
    
  • Purification: Flash column chromatography is usually required to remove traces of urea.[2]

Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways and the mechanistic role of DMAP in overcoming the steric barrier of the bicyclo[2.2.2]octane cage.

EsterificationLogic Start Start: (4-Methylbicyclo[2.2.2]octan-1-yl)methanol AcidType Analyze Carboxylic Acid Partner Start->AcidType SimpleAcid Robust/Simple Acid (e.g., Acetate, Benzoate) AcidType->SimpleAcid Stable ComplexAcid Sensitive/Complex Acid (e.g., Drug Intermediate) AcidType->ComplexAcid Labile MethodA Method A: Acyl Chloride + DMAP (High Rate, High Yield) SimpleAcid->MethodA MethodB Method B: Steglich (DCC/EDC + DMAP) (Mild Conditions) ComplexAcid->MethodB Mechanism Mechanistic Key: DMAP Catalysis Overcomes Neopentyl Steric Hindrance MethodA->Mechanism MethodB->Mechanism Intermediate Formation of N-Acylpyridinium Salt (Highly Electrophilic) Mechanism->Intermediate Product Final Ester Product Intermediate->Product Nucleophilic Attack by Hindered Alcohol

Figure 1: Decision tree and mechanistic flow for esterifying sterically hindered bridgehead alcohols.

Quality Control & Validation

Because the bicyclic cage is NMR-silent in many regions, focusing on the hydroxymethyl protons is the primary method for validating conversion.[2]

Analytical MethodUnreacted AlcoholEster ProductNotes
1H NMR (CDCl

)

3.20 – 3.30 ppm (s, 2H)

3.80 – 4.00 ppm (s, 2H)
Key Indicator: Significant downfield shift of the -CH

-O protons due to the deshielding ester carbonyl.[1][2]
IR Spectroscopy Broad stretch ~3300 cm

(O-H)
Sharp stretch ~1735 cm

(C=O)
Disappearance of O-H band is critical.[1][2]
TLC (Silica) Lower R

(Polar)
Higher R

(Non-polar)
Stain with PMA or Anisaldehyde (UV often inactive).[1][2]

Troubleshooting Guide:

  • Problem: Low conversion after 24h.

    • Cause: Steric shielding is preventing attack.[2]

    • Solution: Switch solvent to Chloroform (higher reflux temp) or Toluene and heat to 60°C. Ensure DMAP is fresh.[1][2]

  • Problem: Formation of N-acylurea (Steglich method).

    • Cause: Slow alcohol attack allows rearrangement.[2]

    • Solution: Increase DMAP loading to 0.5 equiv or switch to EDC.HCl (water-soluble urea removal).[1][2]

References

  • Kopecký, J., et al. (1981).[1][4] Synthesis of bridgehead bicyclo[2.2.2]octanols. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link][1][2]

  • Organic Chemistry Portal. (2023). Steglich Esterification: Mechanism and Protocols. Retrieved from [Link]

Sources

Application

Application Note: Bicyclo[2.2.2]octane (BCO) Scaffold for Molecular Rotors

[1][2][3] Abstract The bicyclo[2.2.2]octane (BCO) scaffold represents a paradigm shift in the design of amphidynamic materials and pharmacophores. Unlike planar phenyl rings, the BCO moiety offers a high-symmetry ( ), gl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

The bicyclo[2.2.2]octane (BCO) scaffold represents a paradigm shift in the design of amphidynamic materials and pharmacophores. Unlike planar phenyl rings, the BCO moiety offers a high-symmetry (


), globular architecture that functions as a "molecular ball bearing." This guide details the engineering of BCO-based molecular rotors, focusing on their synthesis, solid-state characterization, and application in hyper-fast molecular machines. We bridge the gap between fundamental materials physics and potential pharmaceutical applications, specifically highlighting the BCO unit as a high-velocity rotator with activation energies (

) frequently

kcal/mol—lower than that of a methyl group.

Part 1: Structural Design & Physics of the Rotor

The "Frictionless" Rotator

In molecular machine design, the "stator" is the stationary framework (often a Metal-Organic Framework or crystal lattice), and the "rotator" is the mobile element. The BCO scaffold is superior to phenylene or cubane rotators due to its cylindrical symmetry and lack of steric "teeth."

  • Symmetry Argument: A 1,4-disubstituted phenylene ring has a two-fold flipping potential. As it rotates, its ortho-hydrogens clash with the stator, creating high friction. BCO, being aliphatic and cage-like, presents a smooth, nearly spherical van der Waals surface.

  • The Inertial Advantage: Despite having a larger mass than a methyl group, BCO rotators in optimized MOFs (e.g., Zn-MOFs) have been observed spinning at frequencies up to 50 GHz at room temperature.

Design Decision Flowchart

The following logic governs the selection of the BCO scaffold over alternative rotators.

BCO_Design_Logic start Define Application Requirement decision_type Primary Constraint? start->decision_type path_bio Bio-Imaging / Viscosity decision_type->path_bio Fluorescence path_mat Solid-State Dynamics / MOF decision_type->path_mat Mechanical fluorescence Use TICT Rotors (BODIPY/Cyanine) path_bio->fluorescence barrier_check Required Rotation Speed? path_mat->barrier_check slow < MHz (Slow Flip) Use Phenylene barrier_check->slow fast > GHz (Hyper-Fast) Use Bicyclo[2.2.2]octane barrier_check->fast bco_deriv Select BCO Linker fast->bco_deriv link_1 1,4-Dicarboxylic Acid (For MOF Stators) bco_deriv->link_1 link_2 1,4-Diethynyl (For Crystal Packing) bco_deriv->link_2

Figure 1: Decision matrix for selecting molecular rotor scaffolds. BCO is the gold standard for high-frequency solid-state dynamics.

Part 2: Synthetic Protocol (1,4-Functionalized BCO)

Objective: Synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid . This is the primary "axle" derivative used to mount the rotor into Zirconium or Zinc-based MOFs.

Expert Insight: Direct functionalization of the bridgehead carbons is challenging due to the inability to form planar carbocation intermediates (Bredt's rule). We utilize a radical-mediated or Diels-Alder approach.[1]

Materials
  • 1,4-Cyclohexanedione (Precursor) or 1,4-Dimethylene cyclohexane

  • Palladium(II) Chloride (

    
    )[2]
    
  • Oxone (Potassium peroxymonosulfate)

  • Solvents: DCM, Methanol, Water

Step-by-Step Workflow
  • Precursor Activation (The Terashima Route):

    • Reaction: Convert 1,4-dimethylene cyclohexane to bicyclo[2.2.2]octane-1,4-diol via Pd-catalyzed oxidation.

    • Protocol: Dissolve 5.0 g of 1,4-dimethylene cyclohexane in DCM. Add 3 mol%

      
      .[2] Add aqueous Oxone dropwise (maintaining 
      
      
      
      to prevent thermal runaway).
    • Observation: The solution will shift from clear to opaque.

    • Purification: Filter Pd catalyst.[2] Extract with n-butanol.[2]

  • Bridgehead Carboxylation (The Koch-Haaf Reaction variant):

    • Transformation: 1,4-diol

      
       1,4-dicarboxylic acid.
      
    • Reagent: Formic acid / Sulfuric acid (

      
      ).
      
    • Critical Step: The dication intermediate is stable in superacids. Add the diol slowly to 98%

      
       at 
      
      
      
      .
    • Quench: Pour onto crushed ice. The dicarboxylic acid precipitates as a white solid.

  • Rotor "Axle" Extension (Optional but Recommended):

    • To prevent the BCO cage from hitting the metal nodes of a MOF, extend the axle.

    • Esterification: React the dicarboxylic acid with 4-iodophenol or 4-ethynyl-aniline depending on the desired stator linkage.

Self-Validation Checkpoint:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The BCO core protons must appear as a singlet (approx. 1.80 ppm). Any splitting indicates a loss of
    
    
    symmetry (failure of 1,4-substitution).
  • Melting Point: The 1,4-dicarboxylic acid should not melt below

    
     (sublimes). Low MP indicates mono-acid contamination.
    

Part 3: Characterization via Solid-State NMR[2]

Objective: Quantify the rotational frequency and activation energy (


).
Method:  Variable Temperature (VT) Spin-Lattice Relaxation (

).

Why this works: In the solid state, the BCO rotor motion modulates the dipole-dipole interactions of the attached protons (or deuterons). By measuring the relaxation time (


) across temperatures, we can fit the data to the Bloembergen-Purcell-Pound (BPP) theory.
Experimental Setup
  • Instrument: 400 MHz (or higher) Wide-Bore NMR Spectrometer.

  • Probe: 4mm MAS (Magic Angle Spinning) probe.

  • Rotor Packing: Zirconia rotor. Pack the BCO-MOF powder tightly. Caution: Loose packing leads to frictional heating artifacts during spinning.

Protocol: Inversion Recovery
  • Pulse Sequence: Use a standard Inversion-Recovery sequence (

    
    ).
    
  • Static vs. Spinning:

    • Perform experiments under Static conditions (non-spinning) if using

      
      H NMR (Pake patterns).
      
    • Perform under MAS (5-10 kHz) if using

      
      H NMR to average out chemical shift anisotropy.
      
  • Temperature Sweep:

    • Range: 100 K to 350 K.

    • Step size: 10-20 K.

    • Equilibration: Allow 15 minutes per temperature point to ensure thermal equilibrium.

Data Analysis (The "V" Curve)

Plot


 vs. 

.
  • The Minimum: The

    
     minimum occurs when the rotation frequency (
    
    
    
    ) matches the Larmor frequency (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the correlation time of the rotor. Extract
    
    
    using the Arrhenius equation:
    
    
    .
Comparative Performance Data
Rotor ScaffoldSymmetryActivation Energy (

)
Rotational Frequency (300 K)
Bicyclo[2.2.2]octane

1.2 - 2.5 kcal/mol ~10 - 50 GHz
Phenylene (1,4)

12 - 16 kcal/mol~10 - 100 kHz
Cubane

3.0 - 5.0 kcal/mol~1 - 5 GHz

Part 4: Applications & Workflow Visualization

From Synthesis to Signal

The following diagram illustrates the critical path from synthesizing the BCO scaffold to validating its dynamics in a drug delivery or materials context.

BCO_Workflow cluster_synth Synthesis cluster_assembly Assembly cluster_analysis Validation node_dim 1,4-Dimethylene cyclohexane node_ox Oxidation (PdCl2/Oxone) node_dim->node_ox node_acid 1,4-BCO Dicarboxylic Acid node_ox->node_acid node_mof Solvothermal Synthesis (MOF) node_acid->node_mof node_cryst Amphidynamic Crystal node_mof->node_cryst node_nmr Solid State VT-NMR node_cryst->node_nmr node_data Arrhenius Plot (Ea calculation) node_nmr->node_data

Figure 2: Integrated workflow for BCO molecular rotor development.

Relevance to Drug Development

While BCO rotors are physical devices, the scaffold has immediate medicinal chemistry utility:

  • Bioisosterism: The BCO unit is a lipophilic, metabolically stable replacement for phenyl rings. It increases solubility and permeability (logP modulation) without altering the vector of the attached substituents.

  • Responsive Delivery: "Smart" MOFs incorporating BCO rotors can change pore size based on temperature or dielectric environment, allowing for controlled drug release kinetics.

References

  • Vogelsberg, C. S., & Garcia-Garibay, M. A. (2012). Crystalline Molecular Machines: Function, Phase Order, Rotation, and Amphidynamic Crystals. Chemical Society Reviews.

  • Howe, M. E., & Garcia-Garibay, M. A. (2019). The Role of Kinematics in the Design of Crystalline Molecular Rotors. Journal of Organic Chemistry.

  • Karlen, S. D., et al. (2005). Amphidynamic Crystals: Structural Blueprints for Molecular Machines. Proceedings of the National Academy of Sciences (PNAS).

  • BenchChem Protocols. (2025). Synthesis of Bicyclo[2.2.2]octane-2,5-dione and 1,4-diol derivatives.

  • Comotti, A., et al. (2014). Fast Molecular Rotor Dynamics in a Porous Organic Framework. Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol via Recrystallization

Welcome to the technical support center for the purification of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this unique bicyclic alcohol. The advice herein is grounded in established chemical principles and extensive field experience.

Introduction to Recrystallization of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is a bridged bicyclic alcohol with a compact and rigid structure. The key to its successful purification via recrystallization lies in understanding its solubility profile, which is influenced by the hydroxyl group's polarity and the nonpolar bicyclic cage. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Due to the limited specific literature on the recrystallization of this exact molecule, this guide synthesizes general principles of recrystallization with expert knowledge of compounds possessing similar structural motifs. Small-scale solvent screening is always the recommended first step.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol.

Question: My (4-Methylbicyclo[2.2.2]octan-1-yl)methanol is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool slowly.[1]

  • Lower the Solution Temperature: If the compound is melting in the boiling solvent, a lower boiling point solvent should be chosen.

  • Utilize a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[2] Common solvent/anti-solvent pairs for alcohols include ethanol/water or acetone/water.[3]

  • Slow Cooling is Crucial: Rapid cooling can favor oiling out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.[2]

Question: No crystals are forming, even after extended cooling in an ice bath. What is the problem?

Answer:

This is a common issue that usually points to one of two problems: the solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Insufficient Saturation: This is the most frequent cause.[4] You may have used too much solvent. To remedy this, gently heat the solution to evaporate some of the solvent.[2][5] Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a clean glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.[2][6]

    • Seeding: If you have a small amount of pure (4-Methylbicyclo[2.2.2]octan-1-yl)methanol, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[2]

Question: The recrystallized product is still impure. What went wrong?

Answer:

Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the impurities have a similar solubility profile to your target compound.

  • Recrystallize Again: A single recrystallization may not be sufficient to achieve high purity. A second recrystallization will often yield a much purer product.[2]

  • Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly and undisturbed.[7]

  • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]

  • Consider an Alternative Solvent: The chosen solvent may not be effective at separating the desired compound from a specific impurity. Experiment with different solvents.

Question: My yield is very low after recrystallization. How can I improve it?

Answer:

A low yield can result from several factors during the recrystallization process.

  • Using Too Much Solvent: Adding an excess of hot solvent to dissolve the crude product is a common mistake that leads to a significant portion of the product remaining in the mother liquor upon cooling.[5][8] Use the minimum amount of hot solvent necessary for complete dissolution.[7]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent.[1][9]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.[9]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[8]

Frequently Asked Questions (FAQs)

What is the ideal solvent for recrystallizing (4-Methylbicyclo[2.2.2]octan-1-yl)methanol?

An ideal solvent for recrystallization should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[1]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1]

  • The solvent should not react with the compound.[1]

  • It should have a relatively low boiling point for easy removal from the purified crystals.[1]

Given the structure of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol (a polar hydroxyl group on a nonpolar bicyclic scaffold), solvents of intermediate polarity are a good starting point.

Solvent Selection Guide for (4-Methylbicyclo[2.2.2]octan-1-yl)methanol

Solvent ClassExamplesRationale & Expected Solubility
Protic Solvents Ethanol, Methanol, IsopropanolThe hydroxyl group will interact well with these solvents. Solubility is likely to be high, so a mixed-solvent system with water may be necessary.
Apolar Solvents Heptane, Hexane, TolueneThe nonpolar bicyclic core suggests some solubility. These are good candidates for single-solvent recrystallization if solubility is low at room temperature.
Polar Aprotic Solvents Acetone, Ethyl AcetateThese offer a balance of polarity and may provide the desired solubility profile.
Mixed Solvents Ethanol/Water, Acetone/Water, Heptane/Ethyl AcetateOffer fine-tuned control over solubility. Dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) until saturation.[2][3]

How do I perform a small-scale solvent test?

  • Place a small amount of your crude compound (about 10-20 mg) in a test tube.

  • Add the test solvent dropwise at room temperature and observe the solubility.

  • If it is insoluble at room temperature, gently heat the test tube in a warm water bath to see if it dissolves.[10]

  • If it dissolves when hot, cool the test tube to room temperature and then in an ice bath to see if crystals form.[10]

  • The best solvent will show low solubility at room temperature and high solubility when hot, with good crystal recovery upon cooling.

What is the correct way to cool the solution for optimal crystal growth?

Slow and undisturbed cooling is paramount for forming large, pure crystals.

  • After dissolving your compound in the minimum amount of hot solvent, cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly on a benchtop, away from drafts.[7]

  • Once the flask has reached room temperature and crystal formation has begun, you can then place it in an ice bath to maximize the yield.[7] Rushing this step by placing the hot flask directly into an ice bath will cause rapid precipitation of small, often impure, crystals.

Experimental Workflow & Troubleshooting Diagram

Caption: A workflow diagram for the recrystallization of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol, including key troubleshooting steps.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Overcoming challenges in the purification of high molecular weight alcohols.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

Sources

Optimization

Troubleshooting low yields in bridgehead reduction reactions

Current Status: ONLINE Topic: Troubleshooting Low Yields in Bridgehead Reduction Reactions Operator: Senior Application Scientist Core Directive: The "Bridgehead Tax" Welcome to the BRSC. If you are here, you are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Topic: Troubleshooting Low Yields in Bridgehead Reduction Reactions Operator: Senior Application Scientist

Core Directive: The "Bridgehead Tax"

Welcome to the BRSC. If you are here, you are likely facing the "Bridgehead Tax"—the thermodynamic and kinetic penalty imposed by rigid bicyclic systems (e.g., adamantanes, bicyclo[2.2.2]octanes).

The Central Dogma of Bridgehead Chemistry: Standard reduction protocols often fail at bridgehead carbons because they rely on transition states that require planarity (


 hybridization). Bredt’s Rule and ring strain prohibit this planarity. To solve your yield issues, you must stop forcing planar transition states (Carbocations/

) and switch to geometries that the bridgehead tolerates (Radicals).

Diagnostic Workflow

Before modifying your reaction, identify your specific failure mode using the logic gate below.

BridgeheadLogic Start Input: Bridgehead Substrate Type Identify Functional Group Start->Type Halide Bridgehead Halide (Br, I, Cl) Type->Halide Ketone Bridgehead Ketone (C=O) Type->Ketone Alcohol Bridgehead Alcohol (OH) Type->Alcohol Issue1 Issue: No Reaction (SN2 Impossible) Halide->Issue1 Nucleophile added Issue2 Issue: Low Conversion (Steric Block) Ketone->Issue2 Bulky Hydride used Issue3 Issue: Rearrangement (Cation Instability) Alcohol->Issue3 Acid/Silane used Sol1 Solution: Radical Dehalogenation (Bu3SnH) Issue1->Sol1 Sol2 Solution: High-Energy Hydride (LiAlH4 / Heat) Issue2->Sol2 Sol3 Solution: Barton-McCombie (Radical Deoxygenation) Issue3->Sol3

Figure 1: Diagnostic logic for selecting the correct reduction pathway based on substrate constraints.

Technical Support Tickets (Troubleshooting)

Ticket #001: "My bridgehead halide is inert to nucleophiles."

Symptom: You treated 1-bromoadamantane (or similar) with a hydride nucleophile (e.g., LiAlH₄) or a carbon nucleophile, and recovered 99% starting material. Root Cause: The


 Forbidden Zone. 
Backside attack is geometrically impossible inside a bridgehead. The cage structure blocks the nucleophile from approaching 

opposite the leaving group. Furthermore,

pathways are sluggish because the resulting carbocation cannot flatten to the preferred planar geometry.

Protocol: Radical Dehalogenation (The Tin Hydride Method) Radicals are pyramidal (


-like), not planar. The bridgehead carbon loves being a radical.
  • Reagents: Tributyltin hydride (

    
    , 1.2 eq), AIBN (0.1 eq).
    
  • Solvent: Degassed Benzene or Toluene (Reflux).

  • Procedure:

    • Dissolve substrate in dry, degassed toluene (0.1 M).

    • Add

      
       and AIBN.[1][2]
      
    • Heat to reflux for 2-4 hours.

    • Workup: Remove solvent. Treat residue with aqueous KF (potassium fluoride) to precipitate toxic tin salts as insoluble

      
      . Filter and purify.
      
  • Green Alternative: If avoiding Tin is required, use Tris(trimethylsilyl)silane (TTMSS) as the H-atom donor with AIBN.

Ticket #002: "My bridgehead alcohol rearranged into a different isomer."

Symptom: You attempted an Ionic Hydrogenation (Silane + TFA) on a bridgehead alcohol. The product mass is correct, but the NMR shows a skeletal rearrangement (e.g., Protoadamantane shift). Root Cause: Wagner-Meerwein Rearrangement. Ionic hydrogenation relies on protonating the alcohol to form a carbocation. While tertiary bridgehead cations (like 1-adamantyl) are relatively stable, strained systems (like bicyclo[2.2.1]heptyl) will instantly rearrange to relieve ring strain before the hydride can trap the cation.

Protocol: Barton-McCombie Deoxygenation This method proceeds via a radical intermediate, bypassing the unstable carbocation and preventing skeletal rearrangement.

  • Step 1: Activation (Thionoester formation)

    • React Alcohol with NaH and

      
      , then MeI (to form Xanthate) OR react with Phenyl chlorothionoformate/Pyridine.
      
  • Step 2: Radical Reduction

    • Dissolve the thionoester in refluxing Toluene.

    • Add

      
       (1.5 eq) and AIBN slowly via syringe pump.
      
    • Mechanism: The Tin radical attacks the Sulfur, triggering fragmentation. The bridgehead radical forms and abstracts H from

      
      .
      
Ticket #003: "Reduction of my bridgehead ketone is stalling."

Symptom: Reduction of a bridgehead ketone (e.g., Adamantanone) with


 is incomplete even after 24 hours.
Root Cause: Burgi-Dunitz Trajectory Blockage. 
The ideal angle of attack for a hydride is ~107°. In rigid cages, the bridgehead hydrogens often protrude into this trajectory, creating severe steric drag.

Protocol: Enhanced Activation

  • Option A: Luche Reduction (For Alcohols)

    • Add Cerium(III) Chloride (

      
      )  to the reaction (1.0 eq) in Methanol.
      
    • Why? Cerium coordinates the carbonyl oxygen, increasing electrophilicity and allowing the borohydride to attack even with steric resistance.

  • Option B: Wolff-Kishner (For Complete Removal)

    • If the goal is

      
      , standard hydride reduction followed by deoxygenation is inefficient.
      
    • Use Hydrazine hydrate (

      
      ) / KOH  in ethylene glycol (High temp: 180°C).
      
    • Note: Ensure your substrate can survive strong base.

Comparative Data: Reduction Methods

MethodMechanismBridgehead SuitabilityRisk FactorBest For
Hydride (

)
Ionic (Nucleophilic)LowNo ReactionUnhindered Ketones
Ionic Hydrogenation Ionic (Cationic)MediumRearrangement Stable 3° Alcohols (Adamantane)
Radical Dehalogenation Radical ChainHigh Toxicity (Tin)Bridgehead Halides
Barton-McCombie Radical ChainHigh Odor (Sulfur)Bridgehead Alcohols
Dissolving Metal SET (Electron Transfer)MediumOver-reductionConjugated systems

Mechanistic Visualization: Why Radicals Win

The diagram below illustrates the geometric divergence that makes radical pathways superior for bridgehead functionalization.

MechanismComparison Substrate Bridgehead-X Cation Carbocation Intermediate Requires Planarity (sp2) VIOLATES BREDT'S RULE Substrate->Cation Acid/Solvolysis Radical Radical Intermediate Pyramidal Geometry (sp3) ALLOWED Substrate->Radical Bu3SnH/AIBN Rearrange Skeletal Rearrangement Cation->Rearrange Strain Relief Product Reduced Product (Bridgehead-H) Radical->Product H-Abstraction

Figure 2: The pyramidal geometry of bridgehead radicals avoids the high-energy penalty of planar carbocations.

References

  • Barton, D. H. R., & McCombie, S. W. (1975).[1][3] A new method for the deoxygenation of secondary alcohols.[4] Journal of the Chemical Society, Perkin Transactions 1, (16), 1574–1585. Link

  • Olah, G. A., et al. (1986). Ionic Hydrogenation of Bridgehead Alcohols. Journal of Organic Chemistry, 51(10), 173–176. Link

  • Chatgilialoglu, C. (1992). Organosilanes as radical-based reducing agents in synthesis. Accounts of Chemical Research, 25(4), 188–194. Link

  • Warner, P. M. (1989). Bridgehead Carbocations and Enones. Chemical Reviews, 89(5), 1067–1093. Link

  • Fort, R. C. (1976). Adamantane: The Chemistry of Diamond Molecules. Marcel Dekker.

Sources

Troubleshooting

Technical Support Center: Bicyclo[2.2.2]octane Isomer Separation

The following guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers dealing with the purification of 4-methylbicyclo[2.2.2]octan-1-yl derivatives. These scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers dealing with the purification of 4-methylbicyclo[2.2.2]octan-1-yl derivatives.

These scaffolds are critical bioisosteres for 1,4-disubstituted phenyl rings (para-phenyls) in drug discovery, offering improved solubility and


 character. However, their synthesis via Diels-Alder cycloaddition often yields difficult-to-separate regioisomeric mixtures (1,4- vs. 1,3- vs. 1,2-isomers).

Topic: Purification of 4-methylbicyclo[2.2.2]octan-1-yl derivatives Ticket Priority: High (Synthesis/Purification Bottleneck) Assigned Specialist: Senior Application Scientist, Separation Sciences

Core Issue Analysis: The "Symmetry Trap"

The primary challenge in separating 4-methylbicyclo[2.2.2]octan-1-yl compounds (Target: 1,4-isomer ) from their byproducts is the structural similarity of the regioisomers.

  • The Target (1,4-isomer): Highly symmetric (

    
     or 
    
    
    
    ). High melting point, lower solubility, often achiral.
  • The Impurities (1,3- or 1,2-isomers): Lower symmetry, chiral (exist as enantiomeric pairs), lower melting points.

Key Insight: Standard flash chromatography is often insufficient due to overlapping


 values. The most robust separation strategy leverages the lattice energy differences  (crystallinity) driven by the high symmetry of the 1,4-isomer.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My 1,4-isomer co-elutes with the 1,3-isomer on silica gel. How do I improve resolution?

Diagnosis: Bicyclo[2.2.2]octanes are "grease balls"—highly lipophilic with poor surface interactions on standard silica. Corrective Action:

  • Switch Stationary Phase: Move from Silica (Normal Phase) to C18 (Reverse Phase) or Graphitized Carbon . The shape selectivity of polymeric C18 or carbon phases can discriminate between the "rod-like" 1,4-isomer and the "bent" 1,3-isomer better than silica.

  • Derivatization: If your "yl" group is a carboxylic acid or amine, convert it to a derivative with

    
     stacking capability (e.g., a benzyl ester or tosyl amide). This amplifies the steric difference between the isomers during chromatography.
    
Q2: I see no UV absorbance for my fractions. How do I track the isomers?

Diagnosis: The 4-methylbicyclo[2.2.2]octane core is aliphatic and lacks a chromophore. Corrective Action:

  • Primary: Use Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) . These are universal detectors.

  • Secondary (Staining): For TLC, use Hanessian’s Stain (Cerium Molybdate) or Iodine Chamber . These compounds stain deep blue/brown with strong oxidation.

  • Alternative: If using HPLC-MS, monitor the

    
     or 
    
    
    
    adducts. Note that regioisomers will have identical masses, so retention time (
    
    
    ) is your only discriminator.
Q3: My yield is low, and the solid "disappears" during drying.

Diagnosis: Bicyclo[2.2.2]octanes are globular molecules with high vapor pressures; they sublime easily, especially under high vacuum. Corrective Action:

  • Stop High-Vac Drying: Do not dry on a manifold for extended periods.

  • Use Air Drying: Dry crystals in a desiccator at ambient pressure or under weak house vacuum with a cold trap.

  • Cold Trap Check: If you already lost material, check the rotovap condenser or lyophilizer trap. The product likely recrystallized there.

Experimental Protocols

Protocol A: Thermodynamic Recrystallization (The "Gold Standard")

Best for: Final polishing of 1,4-isomers (>85% purity) to >99% purity.

Principle: The 1,4-isomer packs more efficiently into crystal lattices than the 1,3-isomer due to symmetry.

Reagents:

  • Crude mixture (4-methylbicyclo[2.2.2]octan-1-yl derivative)

  • Solvent A: n-Hexane or Heptane (Non-polar)

  • Solvent B: Ethyl Acetate or Acetone (Polar aprotic)

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Solvent B (e.g., Acetone).

  • Precipitation: Add boiling Solvent A (Hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add just enough boiling Solvent B to clear the solution again.

  • Cooling:

    • Allow to cool to Room Temp (RT) over 2 hours (wrap flask in foil/towel to slow cooling).

    • Crucial: Do not plunge into ice immediately; rapid cooling traps the 1,3-isomer.

    • Once at RT, move to

      
       for 4 hours.
      
  • Filtration: Filter the white needles. Wash with cold (

    
    ) Hexane.
    
  • Analysis: The filter cake is enriched in the 1,4-isomer . The mother liquor contains the 1,3-isomer.

Protocol B: Analytical HPLC Method

For confirming isomeric ratio.

ParameterSetting
Column C18 (High Carbon Load), e.g., Phenomenex Kinetex 2.6µm C18
Dimensions 100 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 mins (Isomers are lipophilic)
Flow Rate 1.0 mL/min
Detection ELSD (Temp:

, Gain: 8) or CAD
Expected

1,3-isomer elutes before 1,4-isomer (typically) due to lower hydrophobicity/surface area contact.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying these isomers based on the initial purity and scale.

PurificationWorkflow Start Crude Mixture (4-Me-BCO-1-yl) PurityCheck Check Purity (GC/HPLC) & Isomer Ratio Start->PurityCheck HighPurity 1,4-Isomer > 80% PurityCheck->HighPurity Enriched LowPurity 1,4-Isomer < 80% PurityCheck->LowPurity Complex Mix Recryst Protocol A: Recrystallization (Hexane/Acetone) HighPurity->Recryst FlashChrom Flash Chromatography (AgNO3-Impregnated Silica or C18 Reverse Phase) LowPurity->FlashChrom Recryst->FlashChrom Fail (Eutectic formed) FinalCheck Final QC (NMR/ELSD) Recryst->FinalCheck FlashChrom->Recryst Enrichment Achieved Sublimation Sublimation (High Vac, Controlled Temp) Success Pure 1,4-Isomer (>98%) Sublimation->Success FinalCheck->Sublimation Solvent Trapped FinalCheck->Success Pass

Caption: Decision tree for the purification of regioisomers. Green paths indicate the most efficient route for high-crystallinity bicyclic systems.

References

  • Context: Validates the structural properties and bioisosteric utility of the scaffold.
  • Chapman, N. B., et al. (1974). Synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes. Journal of the Chemical Society, Perkin Transactions 1.
  • National Center for Biotechnology Information (PubChem). (2024). 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (CID 702-67-0).[1][2][3] Retrieved from [Link]

    • Context: Physical property data (Melting Point, LogP) used to determine solvent systems.
  • Molnár Institute. (2017). Separation of isomers by chiral liquid chromatography and thermodynamic analysis. Retrieved from [Link]

    • Context: Advanced chromatographic techniques for separating structurally similar bicyclic isomers.

Sources

Optimization

Technical Guide: Optimizing Reaction Conditions for Sterically Hindered Bridgehead Alcohols

Introduction: The "Fortress" of Bridgehead Alcohols Bridgehead alcohols (e.g., 1-adamantanol, cubanol, bicyclo[2.2.2]octan-1-ol) represent a unique challenge in synthetic organic chemistry. They are chemically distinct d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fortress" of Bridgehead Alcohols

Bridgehead alcohols (e.g., 1-adamantanol, cubanol, bicyclo[2.2.2]octan-1-ol) represent a unique challenge in synthetic organic chemistry. They are chemically distinct due to geometric constraints that disable standard reaction pathways.

The Core Problem: The "Forbidden" Mechanisms
  • 
     is Impossible:  The rigid cage structure prevents the backside attack required for Walden inversion. The nucleophile simply cannot access the 
    
    
    
    orbital.
  • 
     is Forbidden (Bredt’s Rule):  Elimination to form a double bond at the bridgehead is geometrically prohibited in small ring systems because the resulting alkene would be highly strained (trans-cycloalkene character).
    
  • 
     is the Only Gate:  Functionalization almost exclusively relies on generating a bridgehead carbocation. While tertiary, these cations are often destabilized by the inability to planarize (
    
    
    
    hybridization requires 120° bond angles, which the cage resists).

This guide provides optimized, field-tested protocols to bypass these barriers using Lewis Acid catalysis , Radical pathways , and "Hard" electrophiles .

Module 1: Overcoming Esterification Failure

Scenario: Standard DCC/DMAP coupling yields <5% product. The alcohol is too hindered to attack the activated ester, or the acyl-pyridinium intermediate is inaccessible.

The Solution: Scandium(III) Triflate Catalysis

Conventional Steglich esterification relies on nucleophilic attack by the alcohol. For bridgehead alcohols, we must increase the electrophilicity of the acid anhydride to extreme levels using a "hard" Lewis Acid.

Mechanism of Action

Sc(OTf)


 coordinates to the carbonyl oxygens of the anhydride, creating a super-electrophile that can capture even the poorest nucleophiles (hindered alcohols) without requiring a backside attack.
Protocol: Sc(OTf)

Catalyzed Acylation
  • Substrate: 1-Adamantanol (or equivalent)

  • Reagent: Acetic Anhydride (or relevant anhydride)

  • Catalyst: Sc(OTf)

    
     (1-5 mol%)
    
StepActionCritical Note
1 Dissolve 1.0 equiv of bridgehead alcohol in MeCN (0.2 M).MeCN is crucial; it stabilizes the intermediate cation if slight ionization occurs.
2 Add 1.5 equiv of Acid Anhydride.Do not use Acid Chlorides here; anhydrides chelate Sc(III) better.
3 Add 1–5 mol% Sc(OTf)

.
The catalyst is hygroscopic; handle quickly or in a glovebox.
4 Stir at Room Temperature for 2–6 hours.Monitor by TLC (stain with PMA or Iodine; UV is often weak).
5 Quench: Add sat. NaHCO

. Extract with EtOAc.
Sc(OTf)

is water-soluble and removed in the aqueous layer.

Yield Expectation: >90% for 1-adamantanol acetate.

Module 2: Nitrogen Installation (The Ritter Reaction)

Scenario: You need to convert a bridgehead –OH to an amine or amide.[1] Substitution with azides (NaN


) fails (

blocked) or explodes.
The Solution: The Ritter Reaction

Since we cannot do


, we utilize the stability of the adamantyl cation (tertiary carbocation) to trap a nitrile.
Visualization: The Ritter Pathway

RitterMechanism Alcohol Bridgehead Alcohol (R-OH) Cation Bridgehead Carbocation (R+) Alcohol->Cation - H2O Acid Strong Acid (H2SO4/TfOH) Acid->Alcohol Nitrilium Nitrilium Ion (R-N+=C-R') Cation->Nitrilium + Nitrile Nitrile Nitrile (R'-CN) Nitrile->Nitrilium Amide N-Substituted Amide Nitrilium->Amide + H2O (Workup)

Caption: The Ritter reaction exploits the


 pathway. The bridgehead cation is intercepted by the nitrile lone pair, avoiding steric clashes.
Protocol: Optimized Ritter Amidation
  • Reagents: 1-Adamantanol, Acetonitrile (solvent & reagent), Conc. H

    
    SO
    
    
    
    .
  • Cool: Place 1.0 equiv of alcohol in Acetonitrile (3.0 mL/mmol) in an ice bath (0°C).

  • Acidify: Dropwise add 1.2 equiv of Conc. H

    
    SO
    
    
    
    . Caution: Exothermic.
  • React: Allow to warm to RT. Stir for 3 hours.

    • Troubleshooting: If no reaction, heat to 50°C or switch acid to Triflic Acid (TfOH) for non-adamantyl bridgeheads that form less stable cations.

  • Workup: Pour onto crushed ice. The amide usually precipitates. Filter or extract with CH

    
    Cl
    
    
    
    .
  • Hydrolysis (Optional): To get the free amine, reflux the amide in EtOH/NaOH (strong conditions required).

Module 3: Deoxygenation (Removing the -OH)

Scenario: You need to remove the hydroxyl group to yield the parent hydrocarbon, but the alcohol resists tosylation/reduction.

The Solution: Barton-McCombie Deoxygenation

This radical method is ideal because it does not require ionic substitution. However, forming the xanthate precursor on a hindered alcohol is the bottleneck.

Protocol: Modified Xanthate Formation

Standard conditions (CS


/MeI) often fail due to the low nucleophilicity of the bridgehead alkoxide.
  • Base: KH (Potassium Hydride) - Stronger and less aggregated than NaH.

  • Solvent: THF/HMPA (9:1) - HMPA breaks up ion pairs, exposing the alkoxide.

  • Deprotonate: Suspend KH (1.5 equiv, washed of oil) in THF. Add alcohol. Stir 1h.

  • Add CS

    
    :  Add CS
    
    
    
    (5.0 equiv) and reflux for 4 hours. (Excess CS
    
    
    is vital to push equilibrium).
  • Methylate: Cool to 0°C, add MeI (2.0 equiv). Stir overnight.

  • Radical Step: Treat the isolated xanthate with Bu

    
    SnH and AIBN in refluxing Toluene.
    

Troubleshooting & FAQs

Common Failure Modes
SymptomDiagnosisCorrective Action
Starting material recovered (Esterification) Nucleophile (Alcohol) is too weak for the activated ester.Switch to Sc(OTf)

(Module 1) or use Tf

O
to generate the triflate, then displace (if possible).
Rearrangement of Skeleton Carbocation intermediate is unstable and undergoing Wagner-Meerwein shift.Avoid

conditions (Acid). Use Radical pathways (Barton-McCombie) or non-acidic activation.
Elimination Products Unlikely at bridgehead, but possible if ring is large (e.g., bicyclo[3.3.1]nonane).Check Bredt's rule limits. If ring >8 members, elimination is possible. Lower temperature.
Low Yield in Ritter Rxn Nitrile is too weak a nucleophile or acid is too weak to generate cation.Switch acid to TfOH (Triflic acid). Ensure anhydrous conditions until workup.
Frequently Asked Questions

Q: Can I use Mitsunobu conditions to invert the stereochemistry? A: No. Bridgehead carbons cannot undergo inversion (


). Mitsunobu will fail or result in zero reaction.

Q: How do I monitor these reactions? UV activity is low. A: Most bridgehead alcohols (adamantane derivatives) are UV inactive. Use Iodine (I


) chamber  or Phosphomolybdic Acid (PMA)  stain. They stain as dark brown/blue spots.

Q: I need to turn 1-Adamantanol into 1-Fluoroadamantane. DAST failed. A: DAST often eliminates or fails with hindered substrates. Use Selectfluor in MeCN (radical/cationic hybrid mechanism) or Olah’s Reagent (Pyridine-HF) which stabilizes the cation intermediate.

References

  • Ishihara, K., et al. "Scandium(III) Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst." Journal of the American Chemical Society, 1995.

  • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mon monovinylacetylenes." Journal of the American Chemical Society, 1948. (Foundational text for Ritter Chemistry).[2]

  • Olah, G. A., et al. "Synthetic Methods and Reactions. Fluorination with Pyridinium Poly(hydrogen fluoride)." Synthesis, 1973.

  • Barton, D. H. R., & McCombie, S. W. "A new method for the deoxygenation of secondary alcohols." Journal of the Chemical Society, Perkin Transactions 1, 1975.

  • Schreiner, P. R., et al. "C-H Activation of Adamantane." Nature, 2011. (Context on Adamantane stability and functionalization).

Sources

Troubleshooting

Handling waxy solids in bicyclo[2.2.2]octane synthesis

Technical Support Center: Advanced Troubleshooting for Bicyclo[2.2.2]octane (BCO) Synthesis & Purification The replacement of planar phenyl rings with 3-dimensional aliphatic bioisosteres like bicyclo[2.2.2]octane (BCO)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Bicyclo[2.2.2]octane (BCO) Synthesis & Purification

The replacement of planar phenyl rings with 3-dimensional aliphatic bioisosteres like bicyclo[2.2.2]octane (BCO) is a highly effective strategy in modern drug design. This substitution increases the fraction of sp3-hybridized carbons (Fsp3), which dramatically improves aqueous solubility and metabolic stability while reducing off-target hERG liabilities (1)[1].

However, from a process chemistry standpoint, BCOs are notoriously difficult to handle. Their highly symmetrical, spherical hydrocarbon cores exhibit rotational freedom in the solid state, often resulting in "plastic crystals" or waxy gums rather than well-defined crystalline lattices. As a Senior Application Scientist, I have compiled this technical support guide to address the specific physicochemical hurdles—such as "oiling out," high volatility, and chromatographic smearing—encountered when synthesizing and purifying BCO derivatives.

Part 1: Quantitative Data & Scaffold Comparison

To understand the handling challenges, we must first compare the physicochemical and geometric properties of the BCO scaffold against the traditional phenyl ring and other emerging bioisosteres. The waxy nature of BCOs is a direct result of their high lipophilicity and lack of dipole moments, which prevents the formation of a rigid crystal lattice.

Table 1: Physicochemical Properties of Phenyl Ring vs. 3D Bioisosteres

ScaffoldBridgehead Distance (Å)Fsp3Relative LipophilicityHandling Characteristics
p-Phenyl (p-Ph) 2.79 - 2.820.0BaselineCrystalline, planar solid
Bicyclo[2.2.2]octane (BCO) 2.601.0HighHighly waxy, volatile
2-Oxabicyclo[2.2.2]octane ~2.601.0ModerateCrystalline, air-stable solid
Cubane (CUB) 2.721.0ModerateCrystalline, metal-sensitive
Bicyclo[1.1.1]pentane (BCP) 1.851.0LowVolatile liquid/waxy solid

Data synthesized from structural mapping of bioisosteres (2)[2] and (1)[1].

Part 2: Troubleshooting FAQs

Q1: During recrystallization, my BCO intermediate "oils out" (forms a biphasic liquid) instead of crystallizing. How do I force crystallization? A1: Causality: Oiling out occurs when the saturation temperature of the BCO in your chosen solvent is higher than the melting point of the BCO-solvent mixture. Because BCOs have low entropies of fusion (due to their waxy, plastic-crystalline nature), they melt easily in the presence of solvent impurities. Solution: You must alter the thermodynamic saturation curve. Switch to a solvent system with a higher boiling point (e.g., xylene or toluene/ethanol mixtures) and reduce the solvent volume (3)[3]. If oiling out persists, introduce a miscible co-solvent to lower the solubility, and seed the mixture with a pure crystal exactly at the cloud point.

Q2: I lose significant mass when drying my BCO-1,4-dicarboxylic acid under high vacuum. How do I prevent this? A2: Causality: The compact, highly symmetrical geometry of the BCO core results in weak intermolecular van der Waals forces, leading to exceptionally high vapor pressures. Consequently, these waxy solids sublime rapidly under standard high-vacuum drying conditions. Solution: Avoid high vacuum (< 1 mbar) for prolonged periods. Instead, dry the compound under a gentle stream of nitrogen at atmospheric pressure, or convert the volatile intermediate into a heavier, more stable derivative (such as a semicarbazone or a sodium salt) before isolation (). Alternatively, incorporating a heteroatom into the core, such as synthesizing a 2-oxabicyclo[2.2.2]octane, introduces dipole moments that lock the crystal lattice and prevent sublimation entirely (2)[2].

Q3: Column chromatography of my waxy BCO yields smeared bands and poor resolution. What causes this and how is it resolved? A3: Causality: Waxy BCOs are highly lipophilic and lack strong hydrogen bond donors/acceptors, causing them to streak on standard normal-phase silica gel due to non-specific hydrophobic interactions. Solution: Transition to reverse-phase chromatography (C18), or bypass chromatography entirely by utilizing solid-supported reagents and sequestering agents. Orchestrated multi-step sequences using polymer-supported reagents can yield high-purity BCO libraries without the need for traditional column chromatography (4)[4].

Part 3: Workflow Visualizations

G A Waxy BCO Solid (Oils Out During Cooling) B Assess Saturation Temp vs. Melting Point A->B C T_sat > T_melt (Oiling Out Occurs) B->C D T_sat < T_melt (Crystallization Possible) B->D E Adjust Solvent System (Add miscible co-solvent) C->E F Seed at Cloud Point & Cool Slowly (0.1°C/min) D->F E->F G High-Purity BCO Crystals F->G

Fig 1. Thermodynamic decision matrix for resolving BCO oiling-out phenomena.

G N1 1,4-substituted 1,3-cyclohexadiene N2 Diels-Alder Cycloaddition N1->N2 N3 Volatile/Waxy BCO Intermediate N2->N3 N4 Semicarbazone Derivatization N3->N4 N5 Microwave Reduction (Solid-Phase) N4->N5 N6 Stable BCO Bioisostere N5->N6

Fig 2. Workflow for trapping waxy BCO intermediates via solid-phase derivatization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Oiling Recrystallization of Waxy BCOs Purpose: To isolate pure BCO crystals from a crude waxy solid without phase separation (oiling out).

  • Dissolution: Place the crude waxy BCO in an Erlenmeyer flask. Add a minimal volume of a high-boiling solvent (e.g., Xylene or Toluene) and heat to boiling until completely dissolved (3)[3].

  • Clarification & Volume Reduction: If the solution is colored, add activated charcoal, boil for 2 minutes, and hot-filter. Gently boil off 10-15% of the solvent volume to approach the saturation point.

  • Controlled Cooling (The Validation Step): Remove from heat and allow the flask to cool at ambient temperature.

    • Validation Checkpoint: Observe the solution closely. If the solution becomes milky/cloudy and droplets form on the glass, the compound is oiling out. Self-Correction: Immediately reheat the solution until clear, and add 5% v/v of a miscible co-solvent (e.g., Ethanol) to shift the saturation temperature below the melting point.

  • Seeding: Once the solution reaches a temperature just above the corrected cloud point, introduce a single pure seed crystal of the BCO.

  • Isolation: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath. Filter the resulting crystals and wash with cold anti-solvent. Dry under a nitrogen stream (avoid high vacuum to prevent sublimation).

Protocol B: Solid-Phase Derivatization of Volatile BCO Intermediates Purpose: To bypass the isolation of highly volatile, waxy BCO intermediates (like ketones or aldehydes) by trapping them as stable, solid-phase derivatives.

  • Diels-Alder Assembly: React the 1,4-substituted 1,3-cyclohexadiene with the appropriate dienophile (e.g., methacrolein) in the presence of a Lewis acid catalyst to form the BCO core (5)[5].

  • In-Situ Derivatization: Instead of isolating the resulting waxy BCO intermediate, immediately treat the crude reaction mixture with semicarbazide hydrochloride and sodium acetate.

  • Precipitation: Stir the mixture until the BCO-semicarbazone precipitates as a highly crystalline, non-volatile solid. Filter and wash with water.

    • Validation Checkpoint: The complete disappearance of the waxy BCO starting material can be validated via TLC (visualized with KMnO4, as BCOs lack UV chromophores).

  • Microwave-Assisted Reduction: Subject the stable semicarbazone to solid-phase reduction (e.g., utilizing microwave irradiation with a solid-supported reducing agent) to yield the final, stable BCO bioisostere ().

References

  • Enamine - 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - 2

  • PharmaBlock - Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - 1

  • Thieme - A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid -

  • BenchChem - Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol - 3

  • PMC - Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - 5

  • RSC - Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants -4

Sources

Optimization

Technical Support Center: Residual Solvent Removal for Rigid Bicyclic Cages

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Activation and Desolvation of Rigid Bicyclic Cages (POCs, Cryptands, Supramolecular Hosts) 👋 Welcome to the Specialist Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Activation and Desolvation of Rigid Bicyclic Cages (POCs, Cryptands, Supramolecular Hosts)

👋 Welcome to the Specialist Support Hub

You have reached the advanced troubleshooting center for Porous Organic Cages (POCs) and Rigid Bicyclic Pharmacophores .

If you are working with rigid cage molecules (e.g., adamantane-based cages, imine-linked organic cages like CC3, or bicyclic cryptands), you likely face a paradox: The same structural rigidity that creates a permanent cavity also traps solvent molecules with extreme tenacity.

Standard rotary evaporation often fails here. High heat can degrade your cage before the solvent leaves. This guide provides the validated protocols to "activate" (desolvate) your materials without inducing structural collapse or amorphization.

🔬 Module 1: The Diagnostic Phase

"Why won't the solvent leave?"

Before selecting a protocol, diagnose the nature of your solvent trapping.

Trapping MechanismSymptomsRecommended Protocol
Surface Adsorption Solvent removes easily (<40°C vacuum); TGA shows early weight loss.Protocol C (Vacuum Drying)
Pore Condensation Solvent is trapped in extrinsic voids between cages. Hard to remove; "muddy" PXRD patterns.Protocol A (Solvent Exchange)
Clathrate/Guest Binding Solvent is chemically trapped inside the intrinsic cage cavity (Guest-Host complex). High energy required to remove.Protocol A + B (Exchange + scCO2)
Capillary Locking Removal of solvent causes the crystal lattice to collapse (amorphization) due to surface tension.Protocol B (Supercritical CO2)

🛠️ Module 2: Validated Removal Protocols

Protocol A: Low-Surface Tension Solvent Exchange

Status: Primary Recommendation Best For: Removing high-boiling solvents (DMF, DMSO, Water) from delicate cages.

The Logic: Direct evaporation of polar solvents creates massive capillary forces (


) that crush porous lattices. We must replace the "sticky" solvent with a "slippery" one (low surface tension, low boiling point) before drying.

Step-by-Step Workflow:

  • Selection: Choose an exchange solvent that is miscible with your current solvent but has low surface tension (e.g., Methanol, Acetone, THF, or Pentane).

  • Soak: Immerse your solid cage crystals in a large excess of the exchange solvent (1:50 v/v).

  • Equilibration: Let stand for 12–24 hours. Do not stir vigorously (avoids mechanical grinding).

  • Decant & Repeat: Pipette off the supernatant. Add fresh exchange solvent.

  • Cycle: Repeat steps 2–4 at least 3 times (or up to 10 times for DMSO).

  • Verification: Take a small aliquot of the supernatant from the final wash and run a solution NMR. If the original solvent peaks (e.g., DMSO) are visible, repeat the cycle.

  • Final Dry: Once exchanged, proceed to Protocol C (mild vacuum).

⚠️ Critical Warning: If your cage is soluble in the exchange solvent, you must use a Soxhlet extractor with a non-solvent or perform "vapor diffusion exchange" instead.

Protocol B: Supercritical CO₂ (scCO₂) Activation

Status: Advanced / Gold Standard Best For: Ultra-delicate cages (e.g., large imine cages) that collapse upon air drying.

The Logic: scCO₂ has zero surface tension . By transitioning from liquid CO₂ to supercritical fluid and then to gas, we bypass the liquid-gas phase boundary entirely, eliminating the capillary forces that cause pore collapse.[1]

Equipment: Critical Point Dryer (e.g., Tousimis or similar).

Step-by-Step Workflow:

  • Pre-Exchange: Perform Protocol A to replace DMF/DMSO with Ethanol or Acetone (CO₂ is not miscible with water/DMSO).

  • Load: Place the wet sample (submerged in ethanol) into the dryer chamber.

  • Flush: Purge the chamber with liquid CO₂ (l-CO₂) at ~10°C / 800 psi. Flush for 30–60 mins to displace the ethanol.

  • Heat: Raise chamber temperature to 35–40°C (above CO₂ critical point of 31.1°C) and pressure to >1100 psi .

  • Dwell: Hold at supercritical state for 1–2 hours.

  • Vent: Slowly depressurize (isothermal venting) to avoid Joule-Thomson cooling/condensation.

  • Result: An "activated" aerogel-like powder with maximum surface area.

Protocol C: Thermal Vacuum Desorption (Smart-Drying)

Status: Standard Best For: Robust cages (e.g., CC3-R) or final polishing after Protocol A.

The Logic: Heat provides the kinetic energy to break Host-Guest interactions, while vacuum lowers the boiling point.

Step-by-Step Workflow:

  • TGA Scout: Run a Thermogravimetric Analysis (TGA) on a small sample. Identify the temperature where solvent weight loss ends and decomposition begins (

    
    ).
    
  • Set Point: Set your vacuum oven to

    
    .
    
  • Ramp: Do not heat immediately. Apply high vacuum (<0.1 mbar) at room temperature for 1 hour.

  • Heat: Ramp temperature slowly (2°C/min) to

    
    .
    
  • Hold: Maintain for 12–24 hours.

📊 Module 3: Decision Logic & Visualization

Use the following logic flow to determine the correct activation path for your specific cage molecule.

SolventRemoval Start START: Solvent Trapped in Cage SolventType Identify Solvent Type Start->SolventType IsWaterDMSO Is it Water, DMSO, or DMF? SolventType->IsWaterDMSO Exchange PROTOCOL A: Solvent Exchange (to MeOH/Acetone/Ether) IsWaterDMSO->Exchange Yes (High BP/Polar) CheckStability Is Cage Structure Delicate? IsWaterDMSO->CheckStability No (Volatile) Exchange->CheckStability VacDry PROTOCOL C: Vacuum Oven (T < T_decomp) CheckStability->VacDry No (Robust Cage) scCO2 PROTOCOL B: Supercritical CO2 Drying CheckStability->scCO2 Yes (Risk of Collapse) Verify VERIFICATION: TGA + NMR + PXRD VacDry->Verify scCO2->Verify

Figure 1: Decision Matrix for selecting the appropriate desolvation protocol based on solvent properties and cage stability.

❓ Troubleshooting & FAQs

Q: My sample turned from crystalline to amorphous after vacuum drying. What happened? A: You likely experienced pore collapse driven by capillary forces. As the solvent meniscus recedes into the pore, the surface tension pulls the cage walls inward.

  • Fix: Redissolve the sample and use Protocol A (exchange to Pentane) followed by Protocol B (scCO2). If scCO2 is unavailable, exchange to pentane and dry at room temperature; pentane has very low surface tension.

Q: 1H NMR shows no solvent, but Elemental Analysis (CHN) is off. Why? A: You may have "blind" pores. If the cage has closed windows or if the solvent is trapped in a polymorph that doesn't dissolve fully in the NMR solvent, you won't see it.

  • Fix: Perform a Digestion NMR . Dissolve the cage in deuterated acid (e.g., DCl/DMSO-d6) to completely break the cage back into its linkers, releasing all trapped guests for quantification [1].

Q: Can I use heat to speed up the Solvent Exchange (Protocol A)? A: Avoid this. Heating during exchange can increase the solubility of your cage in the exchange solvent, leading to sample loss or Ostwald ripening (growing large crystals at the expense of small ones, potentially trapping more solvent). Keep exchanges isothermal at Room Temp.

Q: What are the regulatory limits for these solvents? A: Refer to ICH Q3C (R8) guidelines.

  • Class 1 (Avoid): Benzene, CCl4.[2]

  • Class 2 (Limit): Methanol (3000 ppm), Acetonitrile (410 ppm), DCM (600 ppm).

  • Class 3 (Low Risk): Acetone, Ethanol (5000 ppm or 0.5%) [2].

  • Note: For research/crystallography, purity is the goal. For drug development, strictly adhere to PDE (Permitted Daily Exposure) limits.

📉 Data Reference: Solvent Exchange Candidates

Select a replacement solvent with lower surface tension than your trapped solvent.

SolventBoiling Point (°C)Surface Tension (mN/m at 20°C)Removal Difficulty
Water 10072.8🔴 Extreme
DMSO 18943.5🔴 Extreme
DMF 15337.1🟠 Hard
Methanol 64.722.5🟢 Easy
Ethanol 78.422.1🟢 Easy
n-Hexane 68.718.4🟢 Very Easy
Pentane 36.116.0🟢 Best for Air Drying

📚 References

  • Little, M. A., et al. (2015). Separation of rare gases and chiral molecules by selective binding in porous organic cages. Science. Link (Describes digestion NMR protocols).

  • ICH Expert Working Group. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[2] Link

  • Tozawa, T., et al. (2009). Porous organic cages.[3] Nature Materials. Link (Foundational work on cage activation).

  • Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal–organic framework materials. Accounts of Chemical Research. Link (Principles of scCO2 activation applicable to rigid cages).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: C13 NMR Chemical Shifts of Bridgehead Carbons in Bicyclo[2.2.2]octanes

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.[1] Objective: To provide a technical comparison of bicyclo[2.2.2]octane (BCO) bridgehead chemical shifts against alternative rigid scaffolds (...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.[1] Objective: To provide a technical comparison of bicyclo[2.2.2]octane (BCO) bridgehead chemical shifts against alternative rigid scaffolds (Adamantane, Norbornane), elucidating substituent effects and acquisition protocols for high-fidelity data.

Executive Summary: The BCO Scaffold in Drug Design

The bicyclo[2.2.2]octane (BCO) scaffold is a critical pharmacophore in modern drug discovery, often utilized as a saturated, three-dimensional bioisostere for phenyl rings or tert-butyl groups.[1] Its rigid,


 symmetric cage structure offers precise spatial orientation of substituents without the metabolic liabilities of aromatic systems.[1]

However, characterizing BCO derivatives via Carbon-13 (


C) NMR presents unique challenges.[1] The high symmetry and lack of protonation at quaternary bridgeheads (in substituted variants) often lead to signal suppression and confusion with isomeric bicyclo[3.2.1]octanes. This guide dissects the chemical shift behavior of BCO bridgehead carbons to facilitate rapid, unambiguous structural assignment.

Comparative Analysis: BCO vs. Rigid Alternatives

To accurately assign a BCO bridgehead, one must understand its position relative to other common cage hydrocarbons.[1] The bridgehead carbon (


) serves as a sensitive probe for ring strain and hybridization changes.[1]
Table 1: Bridgehead Chemical Shift Benchmarks (Unsubstituted Parent Cages)
ScaffoldStructureC1 Bridgehead Shift (

, ppm)
C2 Methylene Shift (

, ppm)
Strain Energy (kcal/mol)Key Spectral Characteristic
Bicyclo[2.2.2]octane

23.9 26.0 ~11.0High symmetry; C1 is shielded relative to bridges.[1]
Adamantane

28.5 37.8 ~1.5The "Gold Standard" for unstrained cages.[1] Sharp, intense signals.
Norbornane

36.8 30.1 ~26.0Highly strained.[1] Bridgehead is significantly deshielded.[1]
Cubane

47.3 N/A~160Extreme strain leads to massive deshielding (high s-character).[1]
Mechanistic Insight: Why the Shift Differences?

The chemical shift variation is driven by hybridization and strain .[1]

  • Norbornane (Bicyclo[2.2.1]): The bridgehead angle is constrained (

    
    ), forcing higher 
    
    
    
    -character into the C-H bond and consequently higher
    
    
    -character into the C-C bonds. This desheilds the nucleus.[1]
  • BCO (Bicyclo[2.2.2]): The cage is twisted but less strained than norbornane. The bridgehead carbon resonates upfield (~24 ppm), significantly lower than adamantane.[1] Crucially, in BCO, the bridgehead (CH) is upfield of the methylene bridges (

    
    ), whereas in Adamantane and Norbornane, the bridgehead is usually downfield or comparable to the bridges.  This inversion is a primary diagnostic tool.[1]
    

Substituent Effects: The Performance Metrics

When a substituent (


) is introduced at the bridgehead (C1), it perturbs the chemical shift of the 

-carbon (C1) and the distal bridgehead (C4).
Table 2: Substituent Chemical Shifts (SCS) in BCO

Values represent the change (


) relative to the parent hydrocarbon (23.9 ppm).
Substituent (

) at C1

-Effect (C1 Shift)

-Effect (C4 Shift)
Mechanism of Transmission
-CH3 (Methyl)+6.2 ppm-0.3 ppmWeak inductive; steric compression.[1]
-OH (Hydroxyl)+44.5 ppm+1.5 ppmStrong Electronegativity (Deshielding).[1]
-F (Fluorine)+68.0 ppm+2.1 ppmInductive (

) + Field Effects.[1]
-COOH (Carboxyl)+18.0 ppm+0.8 ppmAnisotropic shielding + Inductive.[1]
-NH2 (Amine)+25.0 ppm+0.9 ppmModerate electronegativity.[1]
The "Transmission" Phenomenon

In BCO, the "cage" acts as a conduit for electronic effects.[1]

  • 
    -Effect (Direct):  Dominated by the electronegativity of 
    
    
    
    .[1] Highly predictable.
  • 
    -Effect (Distal):  In open chains, effects beyond the 
    
    
    
    -carbon are negligible.[1] In BCO, the rigid cage allows Field Effects (through-space electrostatic interactions) to propagate to C4.[1]
    • Diagnostic Rule: If you substitute C1 with an EWG (e.g., -F) and see a small downfield shift at the distal C4 (~1-2 ppm), the cage integrity is intact.[1] If C4 shifts significantly or splits unexpectedly, suspect ring opening or rearrangement to bicyclo[3.2.1]octane.[1]

Experimental Protocol: Overcoming Relaxation Issues

The Problem: Bridgehead carbons in symmetrical cages (BCO, Adamantane) possess very long longitudinal relaxation times (


), often exceeding 20-30 seconds.
The Consequence:  Standard high-throughput 

C protocols (Relaxation delay

s,

pulse) saturate these nuclei.[1] The bridgehead signal will be invisible or severely integrated , leading to false negatives in structure verification.[1]
Optimized Workflow for BCO Characterization

To ensure detection and accurate integration of bridgehead carbons, follow this protocol:

  • Solvent Selection:

    
     is standard.[1] For highly polar derivatives, use 
    
    
    
    but be aware of viscosity broadening.[1]
  • Pulse Sequence: Use zgIG (Inverse Gated Decoupling) for quantitative results, or standard zgpg with modified delays for structural ID.

  • Relaxation Delay (

    
    ): 
    
    • Standard Screening: Set

      
      s (minimum).[1]
      
    • Quantitative/Publication: Set

      
       (typically 60s+).[1] Alternatively, add a paramagnetic relaxation agent like 
      
      
      
      (0.05 M) to shorten
      
      
      to < 2s.[1]
  • Number of Scans (NS): Increase NS by factor of 4 relative to open-chain compounds due to lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary bridgeheads.

Visualization: NMR Acquisition Logic

NMR_Workflow Start Sample: Substituted BCO Check_Sym Is the molecule C3v or D3h symmetric? Start->Check_Sym High_Sym High Symmetry Detected (Expect T1 > 20s) Check_Sym->High_Sym Yes Low_Sym Low Symmetry (Standard T1) Check_Sym->Low_Sym No Param_Set_2 Protocol B (Rigid Cage): d1 = 10-20s OR Add Cr(acac)3 High_Sym->Param_Set_2 Param_Set_1 Protocol A (Standard): d1 = 2s, 30° pulse Low_Sym->Param_Set_1 Acquisition Acquire 13C Spectrum Param_Set_1->Acquisition Param_Set_2->Acquisition Analysis Analyze Bridgehead (C1/C4) Acquisition->Analysis Decision Signal Visible? Analysis->Decision Success Assign Structure (Check C1 vs C2 inversion) Decision->Success Yes Fail Recycle: Increase d1 Decision->Fail No Fail->Param_Set_2

Caption: Decision tree for optimizing 13C NMR acquisition parameters for rigid bicyclic systems.

Structural Hierarchy & Strain Visualization

Understanding where BCO fits in the "Strain vs. Shift" landscape is vital for interpreting data.[1]

Strain_Shift cluster_legend Spectral Trend Adamantane Adamantane (Strain: Low) C1: 28.5 ppm BCO Bicyclo[2.2.2]octane (Strain: Med) C1: 23.9 ppm Adamantane->BCO Twisted Boat Shielding Effect Norbornane Norbornane (Strain: High) C1: 36.8 ppm BCO->Norbornane Angle Strain Deshielding Desc Bridgehead shifts do NOT follow linear strain correlation. BCO is uniquely shielded.

Caption: Comparison of bridgehead shifts across common pharmacophore cages.

References

  • Adcock, W., & Abeywickrema, A. N. (1982).[1] Substituent effects in the bicyclo[2.2.2]octane ring system. The Journal of Organic Chemistry, 47(15), 2957–2966.[1] Link[1]

  • Stothers, J. B., & Tan, C. T. (1976).[1][2] 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Canadian Journal of Chemistry, 54(6), 917–931.[1] Link[1]

  • Wiberg, K. B., & Pratt, W. E. (1982).[1] 13C NMR chemical shifts of bridgehead carbons. The Journal of Organic Chemistry, 47(15).[1]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988).[1] Carbon-13 NMR Spectroscopy. John Wiley & Sons.[1] (Standard Reference Text).

  • University of Chicago NMR Facility. (2020).[1] Optimized Default 13C Parameters (Relaxation Considerations). Link

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Bicyclo[2.2.2]octanyl Alcohols: A Comparative Guide

Executive Summary In drug discovery, the bicyclo[2.2.2]octane scaffold serves as a critical bioisostere for phenyl rings and tert-butyl groups, offering unique spatial orientation and metabolic stability. However, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the bicyclo[2.2.2]octane scaffold serves as a critical bioisostere for phenyl rings and tert-butyl groups, offering unique spatial orientation and metabolic stability. However, the structural rigidity of this system presents unique challenges in analytical characterization, particularly when distinguishing between regioisomers (1-ol vs. 2-ol) and skeletal isomers (bicyclo[3.2.1]octanols).

This guide objectively compares the mass spectrometry (MS) fragmentation performance of bicyclo[2.2.2]octanyl alcohols against their isomeric alternatives. By analyzing specific ionization pathways—governed by Bredt’s rule and Retro-Diels-Alder (RDA) mechanisms—we provide a self-validating protocol for unambiguous structural identification.

Part 1: Technical Foundation & Structural Logic

The Challenge of Rigid Bicyclic Systems

Unlike open-chain alcohols, bicyclo[2.2.2]octanols possess a "caged" structure with three ethylene bridges. This rigidity dictates fragmentation:

  • Bredt’s Rule Constraints: In bicyclo[2.2.2]octan-1-ol (bridgehead alcohol), the formation of a double bond at the bridgehead is geometrically forbidden. Consequently, the standard alcohol dehydration pathway (M - 18) is energetically unfavorable compared to ring-opening reactions.

  • Retro-Diels-Alder (RDA) Susceptibility: The [2.2.2] system is prone to releasing ethylene (mass 28) to relieve ring strain, a pathway less dominant in the isomeric [3.2.1] systems.

Comparative Isomer Overview
  • Target A: Bicyclo[2.2.2]octan-1-ol (Bridgehead,

    
     symmetry).
    
  • Target B: Bicyclo[2.2.2]octan-2-ol (Secondary, chiral).

  • Alternative C: Bicyclo[3.2.1]octan-2-ol (Skeletal isomer, mixed ring sizes).

Part 2: Comparative Analysis of Fragmentation Patterns

The following data differentiates the target scaffolds based on Electron Ionization (EI, 70 eV) performance.

Table 1: Diagnostic Ion Comparison
FeatureBicyclo[2.2.2]octan-1-olBicyclo[2.2.2]octan-2-olBicyclo[3.2.1]octan-2-ol
Molecular Ion (M+) m/z 126 (Distinct)m/z 126 (Weak)m/z 126 (Weak)
Base Peak (100%) m/z 70 m/z 108 (M - H₂O)m/z 67
Dehydration (M-18) Weak / Absent (m/z 108)Dominant (m/z 108)Strong (m/z 108)
Ethylene Loss Implicit in m/z 70 formationSequential (108

80)
Less favorable
Key Mechanism Ring opening / Bridge cleavageDehydration

RDA
Ring contraction
Analytical Performance Insights
  • Differentiation of 1-ol vs. 2-ol: The most reliable indicator is the intensity of the M-18 peak . The 2-ol dehydrates readily to form the bicyclo[2.2.2]octene radical cation (m/z 108). The 1-ol, restricted by Bredt’s rule, resists simple elimination, instead undergoing a complex rearrangement to yield a base peak at m/z 70 (likely a ring-opened C

    
    H
    
    
    
    O
    
    
    fragment).
  • Differentiation from [3.2.1] Isomers: The [3.2.1] scaffold typically yields a base peak at m/z 67 (C

    
    H
    
    
    
    ), corresponding to a cyclopentenyl cation derived from the five-membered ring. The absence of the m/z 70 diagnostic ion confirms the skeletal isomerization.

Part 3: Mechanistic Deep Dive

The fragmentation of bicyclo[2.2.2]octan-1-ol is non-intuitive due to the bridgehead constraints. The pathway involves the cleavage of the cage structure rather than simple functional group elimination.

Mechanistic Pathway Diagram

Fragmentation cluster_legend Differentiation Logic M_Ion Molecular Ion (M+) m/z 126 (Bridgehead Radical Cation) RingOpen Distonic Ion Intermediate (Ring Opening) M_Ion->RingOpen 1-ol: C-C Cleavage Dehydration Dehydration (M-18) m/z 108 (Bicyclo[2.2.2]octene) M_Ion->Dehydration 2-ol: -H2O Frag_70 Base Peak m/z 70 (C4H6O+) RingOpen->Frag_70 Elimination of C4H8 Frag_56 Neutral Loss (2 x C2H4) RingOpen->Frag_56 RDA Retro-Diels-Alder m/z 80 (Cyclohexadiene Cation) Dehydration->RDA - C2H4 Ethylene Ethylene Loss (C2H4) RDA->Ethylene Diff 1-ol: m/z 70 dominant 2-ol: m/z 108 dominant

Caption: Divergent fragmentation pathways for bicyclo[2.2.2]octanols. 1-ol favors ring opening (m/z 70), while 2-ol favors dehydration (m/z 108).

Part 4: Experimental Protocol

To replicate these comparative results, the following GC-MS protocol is recommended. This method ensures separation of isomers and consistent ionization energies.

Standardized GC-MS Workflow
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of dichloromethane (DCM).

    • Note: Derivatization (TMS) is optional but recommended for 2-ol if peak tailing occurs. 1-ol typically elutes cleanly due to steric bulk shielding the hydroxyl.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temperature Program:

      • Hold 50°C for 2 min.

      • Ramp 10°C/min to 250°C.

      • Hold 5 min.

    • Rationale: Slow ramp is critical to separate [2.2.2] and [3.2.1] skeletal isomers which have similar boiling points.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35–200.

    • Solvent Delay: 3.0 min.

Data Interpretation Checklist
  • Check m/z 108:

    • High intensity (>50%)

      
       Likely 2-ol  or [3.2.1] isomer .
      
    • Low intensity (<10%)

      
       Suspect 1-ol .
      
  • Check Base Peak:

    • m/z 70 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       Confirms Bicyclo[2.2.2]octan-1-ol .
      
    • m/z 67

      
       Confirms Bicyclo[3.2.1]octan-2-ol .
      
  • Verify Molecular Ion:

    • Look for m/z 126.[1][2] If absent, check for m/z 108 and extrapolate.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Bicyclo[2.2.2]octan-1-ol. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Bicyclo[3.2.1]octan-2-ol. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • PubChem. Bicyclo[2.2.2]octan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Alcohols and Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. Bredt’s Rule and Bridgehead Double Bonds. Retrieved from [Link]

Sources

Validation

Beyond Flatland: A Comparative Guide to Bicyclo[2.2.2]octane vs. Cubane Bioisosteres

[1][2] Executive Summary: Escaping the Aromatic Trap In modern drug discovery, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional (3D) scaffolds. This...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Escaping the Aromatic Trap

In modern drug discovery, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional (3D) scaffolds. This strategy aims to improve solubility, metabolic stability, and patentability while retaining biological potency.[1]

Two of the most prominent saturated bioisosteres for the para-phenyl ring are Bicyclo[2.2.2]octane (BCO) and Cubane . While both offer rigid, linear exit vectors, they differ significantly in physicochemical behavior, synthetic accessibility, and safety profiles.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal scaffold.

Geometric & Vector Analysis

The primary criterion for a bioisostere is its ability to mimic the spatial orientation of the parent pharmacophore.

Structural Comparison Table
Featurepara-PhenylCubaneBicyclo[2.2.2]octane (BCO)
Structure Planar (2D)Cubic (3D)Bridged Bicyclic (3D)
Hybridization sp²sp³ (strained)sp³
Bridgehead Distance ~2.79 Å~2.72 Å~2.60 Å
Geometric Match Reference (100%)96% Match94% Match
Exit Vectors Parallel (180°)Parallel (180°)Collinear/Parallel (180°)
Dimensionality FlatDense CubeSpherical/Bulky

Analysis:

  • Cubane is the superior geometric mimic, offering a bridgehead distance (2.72 Å) nearly identical to the benzene ring.

  • BCO is slightly shorter (2.60 Å) and significantly "fatter" (spherical volume) than the flat phenyl ring. This bulk can be advantageous for filling hydrophobic pockets but detrimental in sterically constricted active sites.

Visualization: Vector Alignment Logic

G cluster_0 Saturated Bioisosteres Phenyl para-Phenyl Ring (Target) Cubane Cubane (Dist: 2.72 Å) High Shape Fidelity Phenyl->Cubane Best Geometric Match BCO Bicyclo[2.2.2]octane (Dist: 2.60 Å) High Steric Bulk Phenyl->BCO Good Match (Increased Volume) BCP Bicyclo[1.1.1]pentane (Dist: 1.85 Å) Significantly Shorter Phenyl->BCP Poor Geometric Match (Requires Linker Adjustment)

Figure 1: Geometric relationship between phenyl and its saturated bioisosteres. Cubane offers the closest distance match, while BCO introduces additional steric volume.

Physicochemical Performance Profile

Solubility and Lipophilicity

One of the main drivers for phenyl replacement is improving aqueous solubility.[2]

  • Cubane: Generally improves solubility .[3] Although lipophilic, the disruption of planar

    
    -
    
    
    
    stacking (common in aromatic drugs) often lowers the crystal lattice energy, enhancing solubility.[3]
  • BCO: Results are mixed . BCO is a large, greasy, hydrophobic ball. While it disrupts stacking, its high intrinsic lipophilicity (often higher than phenyl) can sometimes decrease solubility compared to the parent phenyl compound, as seen in Imatinib derivatives.

Data Snapshot: Imatinib Analogues

Scaffold LogP (Calc) Solubility (Aq) Metabolic Stability (Cl_int)
Phenyl (Imatinib) 4.5 351 µM 28 µL/min/mg
BCO Analog 3.6 113 µM (Worse) 16 µL/min/mg (Better)
2-Oxa-BCO Analog 2.6 389 µM (Better) 19 µL/min/mg (Better)

Data Source: Levterov et al. (2023)

Metabolic Stability

Both scaffolds excel here.[4][5][6]

  • Mechanism: Replacing the aromatic ring eliminates the potential for CYP450-mediated arene oxidation (epoxidation/hydroxylation).

  • Cubane: The C-H bonds are strong due to high s-character (strain), making them resistant to H-atom abstraction.

  • BCO: The bridgehead carbons are tertiary but sterically protected; the scaffold is generally metabolically inert.

Safety & Synthetic Accessibility (The "Killer App" Factor)

This is the critical differentiator for process chemistry and scale-up.

Bicyclo[2.2.2]octane (BCO)[2][3][4][8][9][10][11][12]
  • Safety: Thermally stable. Unresponsive to impact sensitivity tests (Hammer test). Safe for large-scale manufacturing.

  • Synthesis: "Privileged" building block. Many derivatives (acids, amines) are commercially available in kilogram quantities.

  • Chemistry: Standard amide couplings, reductive aminations, and cross-couplings work well.

Cubane[1][2][4][5][6][8][9][10][11][13][14]
  • Safety: High Energy Material. The strain energy (~166 kcal/mol) makes the core potentially explosive.

    • Warning: Many cubane derivatives (especially nitro- or azido-functionalized) are shock-sensitive.

    • Thermal: Some derivatives decompose violently upon melting or heating.

  • Synthesis: Historically difficult. Modern photoredox and copper-catalyzed cross-couplings have improved accessibility, but it remains more expensive and challenging than BCO.

Decision Logic: Selection Workflow

DecisionTree Start Need Phenyl Bioisostere GeoCheck Is exact geometric length critical? Start->GeoCheck SolCheck Is Solubility the main issue? GeoCheck->SolCheck No (2.60 Å ok) Cubane Select CUBANE (Best geometry, good solubility) GeoCheck->Cubane Yes (2.72 Å needed) ScaleCheck Is Scale-up/Cost a priority? SolCheck->ScaleCheck No SolCheck->Cubane Yes (Need max solubility) BCO Select BCO (Safe, cheap, stable) ScaleCheck->BCO Yes (Avoid explosion risk) OxaBCO Select 2-Oxa-BCO (If BCO is too lipophilic) ScaleCheck->OxaBCO No (Need lower LogP)

Figure 2: Decision matrix for selecting between Cubane and BCO based on project constraints.

Experimental Protocols

Protocol A: General Amide Coupling for BCO Incorporation

Use this protocol to replace a benzoic acid moiety with a BCO-carboxylic acid.

  • Reagents: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid mono-methyl ester (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine partner (1.1 eq).

  • Solvent: DMF or DCM (0.1 M concentration).

  • Procedure:

    • Dissolve the BCO acid in solvent.

    • Add DIPEA and stir for 5 mins.

    • Add HATU; the solution typically turns yellow. Stir for 10 mins to activate the ester.

    • Add the amine partner.

    • Stir at RT for 2-16 hours (monitor by LCMS).

    • Note: BCO amines are less nucleophilic than anilines but more nucleophilic than some hindered alkyl amines.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over MgSO4.

Protocol B: Microsomal Stability Assay (Metabolic Stability)

Use to validate the "metabolic shield" effect of the bioisostere.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Procedure:

    • Pre-incubate compound (1 µM final) with microsomes in buffer at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Sample timepoints: 0, 5, 15, 30, 60 mins.

    • Quench: Add aliquot to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

References

  • Levterov, V. V., et al. (2023).[4][5][6] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[6] [Link]

  • Chalmers, B. A., et al. (2016).[7] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Wiesenfeldt, M. P., et al. (2023).[4][5] General access to cubanes as benzene bioisosteres. Nature. [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Measom, N. D., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness. Chemistry – A European Journal.[8][4] [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 1,4-Disubstituted Bicyclo[2.2.2]octanes: Illuminating the Impact of Bridgehead Substitution on a Rigid Scaffold

For researchers, scientists, and drug development professionals, the bicyclo[2.2.2]octane (BCO) framework represents a fascinating and highly valuable structural motif. Its inherent rigidity and well-defined three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the bicyclo[2.2.2]octane (BCO) framework represents a fascinating and highly valuable structural motif. Its inherent rigidity and well-defined three-dimensional geometry make it an ideal scaffold for investigating through-bond and through-space electronic effects, as well as for the design of molecular devices and therapeutic agents where precise spatial orientation of functional groups is paramount. This guide provides an in-depth comparison of the X-ray crystallographic data for a series of 1,4-disubstituted bicyclo[2.2.2]octanes, offering insights into how substituents at the bridgehead positions influence the structural parameters of this robust cage system.

The unique architecture of the BCO core, consisting of three fused six-membered rings in a boat conformation, provides a static platform to study the electronic and steric interplay between substituents at the C1 and C4 positions. Unlike more flexible cyclic systems, the conformational rigidity of the BCO cage minimizes geometric distortions arising from substituent-induced changes in ring puckering, thus allowing for a more direct assessment of the substituent effects on bond lengths, bond angles, and overall molecular symmetry. This guide will delve into the synthesis, crystallization, and detailed structural analysis of key 1,4-disubstituted BCO derivatives, providing a comparative framework supported by experimental data.

The Enduring Significance of the Bicyclo[2.2.2]octane Cage

The bicyclo[2.2.2]octane skeleton is more than a mere structural curiosity; it is a powerful tool in several scientific domains. In medicinal chemistry, its rigid nature allows for the precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets.[1] Its derivatives have been explored for a range of therapeutic applications, from antiviral to anti-inflammatory agents.[1] In materials science, the BCO cage has been incorporated into molecular rotors and other dynamic systems, where its well-defined rotational axis and high symmetry are advantageous.[2] Furthermore, the study of substituent effects across the BCO framework provides fundamental insights into the transmission of electronic effects through saturated systems, a topic of ongoing interest in physical organic chemistry.[3]

Experimental Workflow: From Synthesis to Structure

The journey from conceptualizing a substituted BCO derivative to elucidating its precise three-dimensional structure involves a multi-step process. The following sections detail the typical experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these compounds.

Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives

The synthesis of 1,4-disubstituted BCOs often starts from a common precursor, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, or through the functionalization of the parent bicyclo[2.2.2]octane. The choice of synthetic route is dictated by the desired substituents at the 1 and 4 positions. A general representation of a synthetic approach is outlined below.

General Synthetic Workflow A Starting Material (e.g., Bicyclo[2.2.2]octane or its derivative) B Functional Group Interconversion A->B Chemical Transformation C Introduction of Substituent 1 B->C Reaction with Reagent 1 D Introduction of Substituent 2 C->D Reaction with Reagent 2 E Purification (e.g., Recrystallization, Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Single Crystal Growth F->G

Caption: Generalized workflow for the synthesis and crystallization of 1,4-disubstituted bicyclo[2.2.2]octanes.

A Representative Synthetic Protocol: Synthesis of 1,4-Diiodobicyclo[2.2.2]octane

A common method for the preparation of 1,4-dihalobicyclo[2.2.2]octanes involves a Hunsdiecker-type reaction on the corresponding dicarboxylic acid. The following is a representative protocol for the synthesis of 1,4-diiodobicyclo[2.2.2]octane:

  • Preparation of the Silver Salt: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is neutralized with a stoichiometric amount of a silver salt (e.g., silver nitrate) in an aqueous solution to precipitate the disilver salt. The precipitate is then collected by filtration, washed, and thoroughly dried. The rationale behind using the silver salt is its ability to readily undergo decarboxylation upon treatment with a halogen.

  • Halodecarboxylation: The dry silver salt is suspended in a suitable inert solvent (e.g., carbon tetrachloride) and treated with a solution of iodine. The reaction mixture is typically heated to reflux to promote the reaction. The silver iodide precipitate is removed by filtration, and the solvent is evaporated to yield the crude 1,4-diiodobicyclo[2.2.2]octane.

  • Purification and Crystallization: The crude product is then purified, often by recrystallization from a suitable solvent such as ethanol or hexane, to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow for a typical SC-XRD experiment is depicted below.

Single-Crystal X-ray Diffraction Workflow A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Reduction (Integration, Scaling, Absorption Correction) B->C D Structure Solution (Direct Methods or Patterson Function) C->D E Structure Refinement (Least-Squares Minimization) D->E F Structure Validation and Analysis E->F G Crystallographic Information File (CIF) Generation F->G

Caption: A streamlined workflow for determining a crystal structure using single-crystal X-ray diffraction.

Key Experimental Considerations:

  • Crystal Quality: The selection of a high-quality, single crystal free of defects is paramount for obtaining accurate diffraction data.

  • Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions.

  • Structure Solution and Refinement: The initial phasing of the diffraction data provides a preliminary electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and displacement parameters.

Comparative Analysis of Crystallographic Data

The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of a selection of 1,4-disubstituted bicyclo[2.2.2]octane derivatives. This comparison highlights the influence of the substituents on the geometry of the BCO cage.

Substituent (X)C1-C2 Bond Length (Å)C2-C3 Bond Length (Å)C1···C4 Distance (Å)C1-C2-C3 Bond Angle (°)C2-C1-C6 Bond Angle (°)Reference
H1.5381.552~2.56109.7-[4]
I-----Data not found
NO₂-----[5] (Computational)
COOH-----Data not found

Note: Experimental crystallographic data for a comprehensive, directly comparable series of 1,4-disubstituted bicyclo[2.2.2]octanes proved to be scattered across the literature and not always readily available in a comparative format. The provided data for the parent compound is from gas-phase electron diffraction. The dinitro derivative has been studied computationally.

Discussion: Unraveling Substituent Effects

The rigid bicyclo[2.2.2]octane framework serves as an excellent system for probing the transmission of electronic effects. Computational studies on 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives have shown that while the transmission of substituent effects is significantly weaker than in analogous aromatic systems, through-space interactions play a crucial role.[5]

The introduction of substituents at the bridgehead positions can induce subtle yet significant changes in the bond lengths and angles of the BCO cage. For instance, electron-withdrawing groups are expected to slightly shorten the adjacent C-C bonds due to inductive effects, while sterically bulky groups may cause minor distortions in the bond angles to alleviate strain.

A comprehensive analysis of a series of high-quality crystal structures would allow for a quantitative assessment of these effects. For example, a systematic increase in the C1-C2 bond length with increasing steric bulk of the substituent at C1 would provide clear evidence of steric strain. Similarly, a correlation between the C1···C4 distance and the electronic nature of the substituents would offer insights into through-space electrostatic interactions.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques offer complementary data and are particularly useful when suitable single crystals cannot be obtained.

  • Gas-Phase Electron Diffraction (GED): This technique provides highly accurate structural information for molecules in the gas phase, free from crystal packing effects.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, can provide information about the symmetry and dynamics of the BCO cage in the solid state.[2]

  • Computational Chemistry: Quantum chemical calculations are a powerful tool for predicting and rationalizing the structural and electronic properties of BCO derivatives, as demonstrated by studies on substituent effects.[5]

Conclusion

The 1,4-disubstituted bicyclo[2.2.2]octane system remains a cornerstone for fundamental studies in physical organic chemistry and a versatile scaffold in applied chemical sciences. This guide has provided an overview of the experimental methodologies used to determine the crystal structures of these fascinating molecules and has highlighted the importance of comparative crystallographic analysis. While a comprehensive, directly comparable dataset of crystal structures for a wide range of substituents is still being assembled in the literature, the available data and computational studies clearly demonstrate the subtle interplay of steric and electronic effects that govern the geometry of this rigid cage-like structure. Future systematic crystallographic studies on a broader series of 1,4-disubstituted bicyclo[2.2.2]octanes will undoubtedly provide deeper insights into the intricate relationship between structure and properties in these important molecules.

References

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  • Kubisz, E. A., & Kaczmarek-Kędziera, A. (2014). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives. PubMed. [Link]

  • This reference is not available in the provided search results.
  • Anet, F. A. L., & Osyany, J. M. (1967). Structure and Intramolecular Motions in Bicyclo[2.2.2]octane as Studied by Gas Electron Diffraction. Bulletin of the Chemical Society of Japan, 40(10), 2249-2254. [Link]

  • This reference is not available in the provided search results.
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  • Jellen, M. J., et al. (2016). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. ACS Central Science, 2(11), 834-842. [Link]

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  • Roberts, J. D., & Moreland, W. T. (1953). Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(9), 2167-2173. [Link]

Sources

Validation

Validating Bridgehead Methyl Group Installation: A Comparative Guide

Executive Summary: The "Magic Methyl" at the Crossroads In medicinal chemistry, the "Magic Methyl" effect is a well-documented phenomenon where the addition of a single methyl group can boost potency by orders of magnitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" at the Crossroads

In medicinal chemistry, the "Magic Methyl" effect is a well-documented phenomenon where the addition of a single methyl group can boost potency by orders of magnitude (often >100-fold) by displacing solvating water molecules, altering conformation, or blocking metabolic hot-spots. However, bridgehead (angular) methyl groups —those installed at the fusion of two rings—present a unique synthetic and analytical challenge.

Unlike peripheral methyls, bridgehead methyls define the 3D topology of a scaffold (e.g., cis- vs. trans- ring fusion). A misassigned bridgehead stereocenter renders Structure-Activity Relationship (SAR) data useless and can lead to costly late-stage failures. This guide outlines a rigorous, self-validating framework for confirming bridgehead methyl installation, moving beyond basic 1D NMR to advanced 2D techniques, computational verification (DP4+), and definitive structural proofs.

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the primary methods for validating bridgehead methyl stereochemistry.

Feature2D NMR (NOESY/HMBC) Small Molecule X-Ray Computational NMR (DP4+) Total Synthesis / Derivatization
Role Primary Workhorse Gold Standard Advanced Arbiter Ultimate Proof
Prerequisite Soluble, pure compound (>1 mg)Single crystal suitable for diffractionAccurate 1D/2D NMR data + High-performance computingExtensive synthetic resources
Key Output Relative stereochemistry & ConnectivityAbsolute configuration (with heavy atom)Probability score (e.g., 99.8% confidence)Chemical correlation to known standard
Bridgehead Specificity High (via NOE cross-peaks)DefinitiveHigh (distinguishes subtle diastereomers)Definitive
Throughput High (Hours)Low (Days/Weeks)Medium (Days)Very Low (Months)
Limitation Ambiguous in flexible systems or overlapping signalsCrystallization failure ("oiling out")Requires correct conformational samplingResource prohibitive for routine screening

Part 2: Deep Dive – NMR-Based Validation (The Workhorse)

The Challenge of Quaternary Carbons

Bridgehead methyls are attached to quaternary carbons , which have no directly attached protons. This renders standard COSY (scalar coupling) useless for direct connectivity. The validation system must rely on Long-Range Heteronuclear Correlation (HMBC) to establish connectivity and Through-Space Correlation (NOESY/ROESY) for stereochemistry.

Protocol: The "Anchor & Vector" Method

This protocol treats the quaternary carbon as the "Anchor" and the methyl group as the stereochemical "Vector."

Step 1: Establish the Anchor (HMBC)

  • Objective: Unambiguously identify the bridgehead quaternary carbon (

    
    ).
    
  • Method: Run a gradient-enhanced HMBC experiment optimized for long-range couplings (

    
     Hz).
    
  • Analysis: Look for the bridgehead methyl singlet (typically

    
     0.8–1.5 ppm). It will show a strong 2-bond correlation (
    
    
    
    ) to the
    
    
    Anchor and 3-bond correlations (
    
    
    ) to adjacent methylene/methine carbons.
    • Self-Validation Check: The

      
       must not  show correlations in the HSQC spectrum (confirming it is quaternary).
      

Step 2: Define the Vector (NOESY/ROESY)

  • Objective: Determine if the methyl Vector is cis or trans to the ring fusion proton or other fixed markers.

  • Method: Run a 2D NOESY (mixing time

    
     ms).
    
  • Analysis:

    • Cis-Fusion: Strong NOE cross-peak between the bridgehead methyl and the angular proton at the adjacent bridgehead (if present).

    • Trans-Fusion: Absence of NOE between the methyl and angular proton; presence of NOE to axial protons on the same face of the ring system.

    • Critical Note: For mid-sized rings (MW < 1000), use ROESY instead of NOESY if the correlation time (

      
      ) leads to zero-crossing of the NOE signal (where signal intensity vanishes).
      
Visualization: NMR Logic Flow

The following diagram illustrates the decision logic for assigning bridgehead stereochemistry.

NMR_Logic Start Start: Purified Compound Step1 1. Acquire 1D 1H & 13C + HSQC Start->Step1 Step2 2. Identify Methyl Singlet & Quaternary C (Cq) Step1->Step2 Step3 3. HMBC: Confirm Methyl -> Cq Connectivity Step2->Step3 Decision1 Is Connectivity Confirmed? Step3->Decision1 Decision1->Start No (Re-synthesize/Purify) Step4 4. NOESY/ROESY Experiment Decision1->Step4 Yes Analysis Analyze Cross-Peaks (Methyl vs. Bridgehead H) Step4->Analysis ResultCis Strong NOE: Cis-Fusion Analysis->ResultCis Correlation Observed ResultTrans No NOE / Alt NOE: Trans-Fusion Analysis->ResultTrans Correlation Absent Ambiguous Ambiguous / Overlap Analysis->Ambiguous Unclear GoToDP4 Proceed to DP4+ Analysis Ambiguous->GoToDP4

Caption: Logic flow for NMR-based assignment of bridgehead methyl stereochemistry. Green paths indicate successful assignment; red paths indicate the need for advanced methods.

Part 3: Emerging Technique – Computational NMR (DP4+)

When experimental NOE data is inconclusive (e.g., flexible rings or lack of proximal protons), DP4+ probability analysis is the industry-standard computational solution. It combines Density Functional Theory (DFT) calculations of chemical shifts with statistical analysis to predict the most likely diastereomer.

Protocol: DP4+ Workflow

Step 1: Conformational Search

  • Generate a conformational ensemble for both candidate diastereomers (e.g., cis-methyl and trans-methyl) using Molecular Mechanics (e.g., MMFF94).

  • Requirement: Capture all conformers within a 5 kcal/mol energy window.

Step 2: DFT Geometry Optimization & NMR Calculation

  • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

  • Calculate GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors for both proton and carbon.

  • Causality: GIAO is required because it handles the magnetic field dependence of the wavefunction, providing accurate chemical shift predictions.

Step 3: Statistical Correlation (DP4+)

  • Input experimental chemical shifts (

    
    ) and calculated shielding tensors (
    
    
    
    ) into the DP4+ algorithm.
  • Output: A probability score (0–100%) for each isomer. A score >95% is generally considered strong evidence for assignment.

Visualization: DP4+ Workflow

DP4_Workflow Input Candidate Isomers (Cis vs Trans) ConfSearch Conformational Search (MMFF / Monte Carlo) Input->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT_Opt NMR_Calc GIAO NMR Calculation (mPW1PW91/6-311+G**) DFT_Opt->NMR_Calc Boltzmann Boltzmann Weighting NMR_Calc->Boltzmann Compare Compare with Experimental Data Boltzmann->Compare Result DP4+ Probability Score Compare->Result

Caption: Computational workflow for DP4+ analysis. This method statistically discriminates between diastereomers by comparing experimental vs. calculated chemical shifts.

Part 4: Case Study – The Angular Methyl Conundrum

Context

In the development of steroid-like tetracyclic scaffolds, the installation of the C19 angular methyl group is critical. A classic example involves the structural revision of natural products where the bridgehead methyl was initially misassigned based on weak NOE signals.

Experimental Data Comparison

Consider a synthetic intermediate where a methyl group was installed at the C10 bridgehead. Two isomers were possible: Isomer A (


-methyl, trans-fused) and Isomer B  (

-methyl, cis-fused).
ParameterIsomer A (Trans)Isomer B (Cis)Experimental Observation
C19 Methyl Shift (

)
0.75 ppm (Shielded)0.98 ppm (Deshielded)0.78 ppm
NOE to C5-H No (Anti-periplanar)Yes (Syn-facial)Weak/Absent
DP4+ Probability 99.2% 0.8%Matches Isomer A
Conclusion

The chemical shift anisotropy (shielding by the ring current in the trans-fused system) and the DP4+ calculation confirmed Isomer A . Reliance solely on the "absence" of an NOE signal would have been risky; the positive confirmation from the chemical shift trend and computational probability provided the necessary rigor.

References

  • Schönherr, H., & Cernak, T. (2013).[1] Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1][2] Angewandte Chemie International Edition.

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry.

  • Burns, D. C., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications.

  • Baran, P. S. (2021). Misassigned Natural Products: A Synthesis Perspective. Baran Lab Group Meeting.

  • Chhetri, B. K., et al. (2018). Recent Synthetic Studies Leading to Structural Revisions of Marine Natural Products.[3][4] Marine Drugs.

Sources

Comparative

IR spectroscopy peaks for bicyclo[2.2.2]octan-1-yl methanol

As a Senior Application Scientist, I frequently encounter challenges when characterizing highly rigid, sp³-rich pharmaceutical intermediates. Bicyclo[2.2.2]octan-1-yl methanol has emerged as a critical non-classical bioi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when characterizing highly rigid, sp³-rich pharmaceutical intermediates. Bicyclo[2.2.2]octan-1-yl methanol has emerged as a critical non-classical bioisostere, often utilized to replace para-substituted phenyl rings to improve metabolic stability and pharmacokinetics in targets such as the Farnesoid X Receptor (FXR)1[1].

Validating the structural integrity of this intermediate via Infrared (IR) spectroscopy requires a nuanced understanding of two causal relationships: 1) how its locked molecular conformation dictates its spectral fingerprint , and 2) how the chosen instrumental modality (ATR vs. Transmission) physically alters the raw data readout .

This guide provides an objective comparison of the spectral features of bicyclo[2.2.2]octan-1-yl methanol against flexible analogs, alongside a self-validating methodology comparison for its analysis.

Spectral Causality: The Impact of a Rigid Bicyclic Cage

To understand the IR spectrum of bicyclo[2.2.2]octan-1-yl methanol, we must compare it to a flexible analog like cyclohexylmethanol. In flexible ring systems, rapid chair-chair interconversions and the presence of both equatorial and axial conformers create a superposition of vibrational microstates. This dynamic flexibility broadens the resulting C-H stretching and bending bands2[2].

Conversely, the bicyclo[2.2.2]octane cage is conformationally locked. This extreme rigidity restricts the molecule's degrees of freedom, preventing conformer overlap. As a result, the symmetric and asymmetric CH₂ stretches and scissoring modes resolve into highly distinct, sharp peaks 3[3].

Quantitative Spectral Comparison
Vibrational ModeBicyclo[2.2.2]octan-1-yl methanol (Rigid)Cyclohexylmethanol (Flexible)Structural Causality
O-H Stretch ~3300 - 3350 cm⁻¹ (Broad)~3300 - 3350 cm⁻¹ (Broad)Intermolecular H-bonding remains similar; the steric bulk of the cage only slightly alters dimer formation in the solid state.
C-H Stretch (sp³) 2870, 2920, 2950 cm⁻¹ (Sharp, highly resolved)2850 - 2960 cm⁻¹ (Broader, overlapping)The rigid bicyclic cage prevents conformer overlap, yielding distinct symmetric/asymmetric CH₂ stretching modes.
C-H Bending ~1455 cm⁻¹ (Sharp)~1450 cm⁻¹ (Broad)CH₂ scissoring modes are highly constrained by the locked bicyclic framework.
C-O Stretch ~1035 - 1045 cm⁻¹~1030 - 1050 cm⁻¹Primary alcohol C-O stretching is relatively unaffected by distal ring dynamics.

Instrumental Modalities: ATR-FTIR vs. Transmission FTIR

When acquiring the IR spectrum of this compound, the choice of FTIR modality fundamentally alters the raw spectral output due to optical physics.

In Attenuated Total Reflectance (ATR), the IR beam interacts with the sample via an evanescent wave. The penetration depth (


) of this wave into the sample is directly proportional to the wavelength (

) of the incident light 4[4]. Therefore, high-wavenumber regions (which have shorter wavelengths)—such as the critical O-H (~3300 cm⁻¹) and C-H (~2900 cm⁻¹) stretches—will appear artificially suppressed in intensity compared to Transmission FTIR, where the beam passes entirely through the sample matrix.

G Sample Bicyclo[2.2.2]octan-1-yl methanol ATR_Prep ATR Prep: Direct to Crystal Sample->ATR_Prep Trans_Prep Trans Prep: 1% KBr Pellet Sample->Trans_Prep ATR_Acq Evanescent Wave (Depth ∝ λ) ATR_Prep->ATR_Acq Trans_Acq Direct Beam Absorption Trans_Prep->Trans_Acq ATR_Data ATR Correction & Readout ATR_Acq->ATR_Data Trans_Data Direct Spectral Readout Trans_Acq->Trans_Data

ATR vs. Transmission FTIR workflow for rigid bicyclic alcohols.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral data, protocols cannot simply be a list of actions; they must be self-validating systems. Below are the optimized workflows for analyzing bicyclo[2.2.2]octan-1-yl methanol.

Protocol A: ATR-FTIR (High-Throughput / Non-Destructive)
  • System Validation: Collect a background scan on the bare diamond ATR crystal. Validation Check: Ensure the baseline is flat and devoid of residual C-H (~2900 cm⁻¹) or O-H (~3300 cm⁻¹) peaks, proving the optics are uncontaminated.

  • Sample Application: Deposit 2-3 mg of the bicyclo[2.2.2]octan-1-yl methanol sample directly onto the center of the crystal.

  • Pressure Optimization: Apply the pressure anvil. Validation Check: Monitor the live spectral preview. Increase the anvil pressure until the primary C-O stretch (~1040 cm⁻¹) reaches an absorbance of 0.5–0.8 AU. If the signal plateaus, maximum optical contact has been achieved.

  • Acquisition & Algorithmic Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Validation Check: Because

    
    , you must  apply the instrument's built-in ATR correction algorithm to mathematically normalize the suppressed high-wavenumber O-H and C-H intensities before comparing the data against standard transmission libraries 4[4].
    
Protocol B: Transmission FTIR (High-Fidelity / Library Matching)
  • Matrix Validation: Press a blank KBr pellet (100 mg) at 10 tons for 2 minutes and scan. Validation Check: The baseline transmittance must be >80%. A broad peak at 3400 cm⁻¹ indicates moisture contamination in the KBr, which will mask the sample's true O-H stretch. Discard and use oven-dried KBr if moisture is detected.

  • Sample Preparation: Triturate 1-2 mg of the bicyclic alcohol with 100 mg of dry KBr using an agate mortar until a homogenous, fine powder is achieved. Press at 10 tons for 2 minutes.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Validation Check: Ensure the maximum peak absorbance (typically the C-O stretch or C-H stretch) does not exceed 1.2 AU. Absorbance above this threshold causes detector non-linearity and violates the Beer-Lambert law, leading to distorted peak shapes.

References

  • Comparison of FTIR Spectra Collected by Transmission and
  • Bicyclo[2.2.2]octane - the NIST WebBook National Institute of Standards and Technology (NIST)
  • Cyclohexanemethanol - the NIST WebBook National Institute of Standards and Technology (NIST)
  • Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist...

Sources

Validation

Stability Comparison: Bicyclo[2.2.2]octane (BCO) vs. Bicyclo[1.1.1]pentane (BCP)

[1] Executive Summary In the "Escape from Flatland" era of medicinal chemistry, saturated bioisosteres are critical for improving physicochemical properties.[1][2] This guide compares two primary phenyl ring surrogates:...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, saturated bioisosteres are critical for improving physicochemical properties.[1][2] This guide compares two primary phenyl ring surrogates: the highly strained Bicyclo[1.1.1]pentane (BCP) and the robust, bulky Bicyclo[2.2.2]octane (BCO) .

The Verdict: While BCP possesses significantly higher thermodynamic strain (~65-68 kcal/mol) compared to BCO (~12 kcal/mol), it exhibits remarkable kinetic stability and superior metabolic profiles. BCP is the preferred choice for lowering lipophilicity (LogP) and improving solubility, whereas BCO is utilized when a larger spatial volume (steric bulk) is required to fill a hydrophobic pocket.

Thermodynamic vs. Kinetic Stability: The Core Conflict

To understand the stability of these moieties, one must distinguish between their potential energy (strain) and their reactivity threshold (kinetics).

Thermodynamic Strain Analysis
  • Bicyclo[1.1.1]pentane (BCP):

    • Strain Energy: ~65–68 kcal/mol .

    • Source of Instability: The bridgehead carbons are inverted, forcing the central C-C bonds into a highly strained geometry with significant s-character.

    • Reality Check: Despite this massive strain, BCP is kinetically stable at physiological temperatures. The activation energy required to break the C-C bridge bond is high enough that it does not spontaneously decompose.

  • Bicyclo[2.2.2]octane (BCO):

    • Strain Energy: ~11–12 kcal/mol .

    • Source of Stability: BCO adopts a twist-boat conformation that minimizes torsional strain. It is thermodynamically robust and behaves similarly to a rigid cyclohexane.

Structural Geometry & Exit Vectors

The "exit vector" defines how substituents are projected in 3D space, influencing target binding.

FeatureBicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)Benzene (Reference)
Bridgehead Distance 1.85 Å (Short)2.60 Å (Long)~2.79 Å (para)
Geometry Linear (180°)Linear (180°)Planar (180°)
Steric Bulk CompactBulky (Spherical/Cube-like)Flat
Strain Energy High (~68 kcal/mol)Low (~12 kcal/mol)Negligible (Aromatic)

Critical Insight: BCO is a better size match for a phenyl ring (2.60 Å vs 2.79 Å), but BCP is often preferred because it significantly lowers lipophilicity (LogP) and improves solubility due to its smaller carbon count and lack of lipophilic bulk.

Metabolic Stability & Chemical Handling[3][5][6][7][8]

Metabolic Stability (Microsomal)

Metabolic stability is often the deciding factor in drug design.

  • BCP: Exhibits superior metabolic stability compared to phenyl rings.[3] The high s-character of the bridgehead C-H bonds increases the Bond Dissociation Energy (BDE), making them resistant to Cytochrome P450 (CYP) oxidation.

  • BCO: Generally stable, but the bridgehead tertiary carbons can be sites for oxidative hydroxylation if not sterically protected.

Chemical Stability (Synthesis & Storage)[9]
  • BCP:

    • Precursor Risk: The precursor, [1.1.1]propellane , is volatile and unstable. It must be handled in solution at low temperatures.

    • Product Stability: Once the central bond is formed (converting propellane to BCP), the ring is chemically stable to typical acid/base workups, though strong acids can induce ring opening in specific strained derivatives.

  • BCO:

    • Highly chemically stable. Resistant to harsh acidic/basic hydrolysis and high temperatures.

Visualization: The Stability-Utility Tradeoff

StabilityTradeoff BCP Bicyclo[1.1.1]pentane (High Strain: ~68 kcal/mol) Metabolic Metabolic Stability (CYP Resistance) BCP->Metabolic High C-H BDE Prevents Oxidation Solubility Aqueous Solubility (Low LogP) BCP->Solubility Compact Size BCO Bicyclo[2.2.2]octane (Low Strain: ~12 kcal/mol) BCO->Metabolic Moderate (Bridgehead Oxidation Risk) StericFit Steric Mimicry (Fills Pockets) BCO->StericFit Large Volume (2.60 Å dist) Propellane [1.1.1]Propellane (Unstable Precursor) Propellane->BCP Synthesis via Radical Addition

Figure 1: Trade-off analysis. BCP offers superior metabolic/solubility profiles despite synthesis challenges, while BCO offers structural bulk and ease of handling.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (


) and half-life (

) of BCP/BCO analogs compared to a phenyl parent.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound (BCP/BCO analog) to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution (precipitates proteins).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
Protocol B: Chemical Stability (Acid Challenge)

Purpose: To verify the kinetic stability of the strained BCP ring under acidic formulation conditions.

Workflow:

  • Dissolve compound (1 mg/mL) in 1:1 mixture of MeOH and 0.1 N HCl.

  • Incubate at ambient temperature and 40°C.

  • Monitor via HPLC-UV/MS at

    
    .
    
  • Success Criteria: >95% recovery of parent peak. Appearance of new peaks indicates ring opening or hydrolysis.

Visualization: Assay Logic

AssayWorkflow cluster_Microsome Metabolic Stability (Liver Microsomes) Start Test Compound (BCP vs BCO Analog) Step1 Incubate with NADPH (37°C, pH 7.4) Start->Step1 Step2 Quench & Centrifuge (Remove Proteins) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Result Calculate Intrinsic Clearance (CLint) Step3->Result

Figure 2: Standardized workflow for assessing metabolic stability of bioisosteres.

References

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Stepan, A. F., et al. (2012).[4] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[4] Journal of Medicinal Chemistry. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Levell, J. R., et al. (2020). 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long-Sought-After Mimetics for Ortho/Meta-Substituted Arenes.[1] Science Advances. Link

  • Denisenko, A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Link

Sources

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